Undec-1-EN-9-yne
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
646057-36-5 |
|---|---|
Molecular Formula |
C11H18 |
Molecular Weight |
150.26 g/mol |
IUPAC Name |
undec-1-en-9-yne |
InChI |
InChI=1S/C11H18/c1-3-5-7-9-11-10-8-6-4-2/h3H,1,5,7-11H2,2H3 |
InChI Key |
DDAFEBCBGKPJOU-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCCCCCC=C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Undec-1-en-9-yne
Core Chemical Properties
Undec-1-en-9-yne is an organic molecule with the molecular formula C₁₁H₁₈. It is a non-conjugated enyne, meaning its double and triple bonds are separated by more than one single bond. This separation dictates that the reactivity of each functional group can largely be considered independently.
Predicted and Comparative Physical Properties
The following table summarizes the predicted physical properties of this compound alongside the known properties of its close structural analogs, 1-undecene and 1-undecyne. These predictions are based on established chemical principles and data from similar molecules.
| Property | This compound (Predicted) | 1-Undecene (Known) | 1-Undecyne (Known) |
| Molecular Formula | C₁₁H₁₈ | C₁₁H₂₂ | C₁₁H₂₀ |
| Molecular Weight | 150.26 g/mol | 154.30 g/mol | 152.28 g/mol |
| Boiling Point | ~180-190 °C | 192-193 °C | ~190 °C |
| Density | ~0.76 g/cm³ | 0.75 g/cm³ | ~0.76 g/cm³ |
| Solubility | Insoluble in water; Soluble in organic solvents | Insoluble in water; Soluble in organic solvents | Insoluble in water; Soluble in organic solvents |
Spectroscopic Characteristics
The spectroscopic properties of this compound can be predicted based on the characteristic signals of its functional groups.
-
¹H NMR: Expected signals would include those for the terminal vinyl protons (δ ~4.9-5.8 ppm), the acetylenic proton (δ ~1.8-2.0 ppm), and aliphatic protons in the chain.
-
¹³C NMR: Characteristic signals would be present for the sp² carbons of the alkene (δ ~114 and ~139 ppm) and the sp carbons of the alkyne (δ ~68 and ~84 ppm).
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a C-H stretch for the terminal alkyne at ~3300 cm⁻¹, a C≡C stretch around 2100-2140 cm⁻¹, a C=C stretch around 1640 cm⁻¹, and C-H stretches for the vinyl group around 3080 cm⁻¹.[1]
Reactivity and Chemical Behavior
The chemical reactivity of this compound is dominated by the presence of the terminal alkene and terminal alkyne. These functional groups can undergo a variety of addition and transformation reactions.
Reactions of the Terminal Alkene
The terminal double bond is susceptible to electrophilic addition reactions. Common transformations include:
-
Hydrogenation: Catalytic hydrogenation will reduce the double bond to an alkane.
-
Halogenation: Addition of halogens (e.g., Br₂) will form a dihaloalkane.
-
Hydrohalogenation: Addition of hydrogen halides (e.g., HBr) will proceed via Markovnikov's rule to yield a secondary alkyl halide.
-
Hydration: Acid-catalyzed hydration will also follow Markovnikov's rule to produce a secondary alcohol.
Reactions of the Terminal Alkyne
The terminal triple bond exhibits its own distinct reactivity:
-
Acidity of the Acetylenic Proton: The terminal alkyne proton is weakly acidic and can be deprotonated by a strong base (e.g., NaNH₂) to form a powerful nucleophile, an acetylide anion. This anion can then participate in C-C bond-forming reactions.
-
Hydrogenation: The alkyne can be partially hydrogenated to a cis-alkene using Lindlar's catalyst or to a trans-alkene via a dissolving metal reduction. Complete hydrogenation yields the corresponding alkane.
-
Electrophilic Addition: Similar to the alkene, the alkyne can undergo addition of halogens and hydrogen halides.
-
Hydration: Hydration of the terminal alkyne, typically catalyzed by mercury salts, will yield a methyl ketone via an enol intermediate.
The following diagram illustrates the potential reaction pathways for this compound.
Figure 1. Predicted reactivity pathways for this compound.
Representative Experimental Protocol: Synthesis of a Non-Conjugated Enyne
While a specific protocol for this compound is not available, the synthesis of similar non-conjugated enynes can be achieved through the coupling of an appropriate alkenyl halide with a terminal alkyne. A plausible synthetic route could involve a Sonogashira coupling of a terminal alkyne with a vinyl halide. A more direct, multi-step approach starting from simpler building blocks is outlined below as a representative example for the synthesis of a generic non-conjugated enyne.
Objective: To synthesize a non-conjugated enyne via the coupling of an alkynyl nucleophile with an alkyl halide containing a terminal double bond.
Materials:
-
Terminal alkyne (e.g., 1-hexyne as a stand-in for the alkyne fragment)
-
Alkenyl halide (e.g., 5-bromo-1-pentene for the alkene fragment)
-
Strong base (e.g., n-butyllithium in hexane)
-
Anhydrous tetrahydrofuran (THF)
-
Hexamethylphosphoramide (HMPA) (Caution: Carcinogen)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A solution of the terminal alkyne in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon).
-
An equimolar amount of n-butyllithium is added dropwise, and the mixture is stirred for 30 minutes to form the lithium acetylide.
-
HMPA is added, followed by the dropwise addition of the alkenyl halide.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired non-conjugated enyne.
The following workflow diagram illustrates this general synthetic approach.
Figure 2. General workflow for the synthesis of a non-conjugated enyne.
Logical Relationships in Reactivity
The presence of two distinct reactive centers in this compound—the terminal double bond and the terminal triple bond—allows for selective chemical transformations. The choice of reagents and reaction conditions can target one functional group over the other.
Figure 3. Logical relationships of the reactive sites in this compound.
This guide provides a comprehensive, albeit predictive, overview of the chemical properties of this compound, tailored for researchers and professionals in drug development and chemical sciences. The principles outlined here form a solid basis for understanding and manipulating this and similar enyne molecules in a laboratory setting.
References
An In-depth Technical Guide to the Molecular Structure of Undec-1-en-9-yne
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Undec-1-en-9-yne is a sparsely documented chemical compound. The following information is a theoretical guide based on fundamental principles of organic chemistry and extrapolated data from analogous molecules. No direct experimental data for this compound has been found in the public domain.
Molecular Structure and Identification
This compound is an organic molecule characterized by a linear eleven-carbon chain containing two sites of unsaturation: a carbon-carbon double bond (alkene) at position 1 and a carbon-carbon triple bond (alkyne) at position 9. The strategic placement of these functional groups at opposite ends of the aliphatic chain makes it a bifunctional molecule with potential for diverse chemical transformations.
IUPAC Name and Molecular Formula
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₈
Structural Representation
The structure consists of a vinyl group (CH₂=CH-) at one terminus and a terminal alkyne (-C≡CH) at the other, separated by a saturated six-carbon chain.
Caption: 2D structure of this compound.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of this compound. These values are calculated based on its molecular structure and are not derived from experimental measurements.
| Property | Value | Source |
| Molecular Weight | 150.26 g/mol | Calculated |
| Exact Mass | 150.140851 g/mol | Calculated |
| XLogP3 | ~4.5 | Predicted based on similar molecules[1] |
| Hydrogen Bond Donor Count | 1 | Calculated |
| Hydrogen Bond Acceptor Count | 0 | Calculated |
| Rotatable Bond Count | 7 | Calculated |
Spectroscopic Data (Predicted)
The following are predicted spectroscopic characteristics for this compound, based on the functional groups present and data from analogous compounds.[2]
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~5.8 | ddt | 1H | CH₂=CH - |
| ~5.0 | m | 2H | CH₂ =CH- |
| ~2.2 | t | 2H | -CH₂ -C≡CH |
| ~2.1 | m | 2H | -CH₂ -CH=CH₂ |
| ~1.9 | t | 1H | -C≡CH |
| ~1.3-1.6 | m | 10H | -(CH₂ )₅- |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~139 | CH₂=C H- |
| ~114 | C H₂=CH- |
| ~84 | -C ≡CH |
| ~68 | -C≡C H |
| ~34 | -C H₂-CH=CH₂ |
| ~28-29 | -(C H₂)₅- and -C H₂-C≡CH |
| ~18 | -CH₂-C H₂-C≡CH |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 | C-H stretch (terminal alkyne) |
| ~3080 | C-H stretch (alkene) |
| ~2930, ~2860 | C-H stretch (alkane) |
| ~2120 | C≡C stretch (terminal alkyne) |
| ~1640 | C=C stretch (alkene) |
| ~990, ~910 | C-H bend (alkene) |
Proposed Synthesis
A plausible synthetic route for this compound would involve the coupling of two smaller fragments, a common strategy in the synthesis of long-chain hydrocarbons.[3] A potential disconnection approach is illustrated below.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocol (Hypothetical)
Step 1: Formation of the Acetylide Anion
-
To a solution of pent-4-yn-1-ol in a suitable aprotic solvent (e.g., tetrahydrofuran) at -78 °C, add a strong base such as n-butyllithium dropwise.
-
Allow the reaction to stir for 1 hour at this temperature to ensure complete deprotonation of the terminal alkyne.
Step 2: Alkylation
-
To the solution of the lithium acetylide, add 6-bromohex-1-ene dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield this compound.
Potential Applications in Research and Drug Development
Molecules containing both alkene and alkyne functionalities, known as enynes, are valuable building blocks in organic synthesis. The terminal nature of both unsaturated groups in this compound allows for selective functionalization at either end of the molecule.
-
Click Chemistry: The terminal alkyne can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," for the construction of more complex molecules such as triazoles.
-
Cross-Coupling Reactions: Both the vinyl group and the terminal alkyne can undergo various transition-metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Heck, Suzuki) to form new carbon-carbon bonds.[4]
-
Bioorthogonal Chemistry: If incorporated into larger biomolecules, the terminal alkyne can serve as a bioorthogonal handle for labeling and imaging studies in biological systems.
-
Drug Discovery: The linear, flexible aliphatic chain with reactive handles at both ends could be a useful scaffold for the synthesis of novel lipids, enzyme inhibitors, or molecular probes.
Conclusion
References
An In-depth Technical Guide to the Synthesis and Characterization of Undec-1-en-9-yne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of undec-1-en-9-yne, a linear enyne of interest in organic synthesis. This document details a feasible synthetic protocol, predicted analytical data, and a visual representation of the synthetic workflow.
Introduction
This compound is an organic molecule featuring both a terminal double bond and a terminal triple bond within an eleven-carbon chain. This structure makes it a valuable building block in organic synthesis, potentially serving as a precursor for more complex molecules through various reactions such as metathesis, click chemistry, or further functionalization of the alkene and alkyne moieties. The spatial separation of the two unsaturated functionalities allows for selective transformations, making it a versatile synthon in the construction of natural products and pharmaceutical intermediates.
Synthesis of this compound
The most direct and efficient method for the synthesis of this compound is the Sonogashira coupling reaction.[1][2][3][4] This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a vinyl halide and a terminal alkyne.[1][2][3][4] In this proposed synthesis, vinyl bromide will be coupled with non-8-yn-1-ol, which can be synthesized from commercially available starting materials. The subsequent removal of the hydroxyl group will yield the target molecule.
Proposed Synthetic Route: Sonogashira Coupling
The overall synthetic strategy involves a two-step process:
-
Sonogashira Coupling: Reaction of 8-bromo-oct-1-ene with trimethylsilylacetylene followed by deprotection.
-
Hydrodeoxygenation: Conversion of the resulting alcohol to the final product.
A more direct, though potentially lower-yielding, alternative would be the direct coupling of a vinyl halide with 9-decyn-1-ol followed by deoxygenation. For the purposes of this guide, we will focus on a plausible and well-documented approach.
Experimental Protocol: Sonogashira Coupling of Vinyl Bromide and 9-Decyn-1-ol
This protocol is a representative procedure based on established Sonogashira coupling methodologies.[3]
Materials:
-
Vinyl bromide (1.0 M solution in THF)
-
9-Decyn-1-ol
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 9-decyn-1-ol (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).
-
Add anhydrous toluene and triethylamine (2.0 eq) to the flask.
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add a 1.0 M solution of vinyl bromide in THF (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford undec-1-en-9-yn-1-ol.
The subsequent deoxygenation of the alcohol can be achieved through a variety of methods, such as conversion to a tosylate followed by reduction with lithium aluminum hydride.
Characterization of this compound
The successful synthesis of this compound would be confirmed through a combination of spectroscopic techniques. Below are the predicted data based on the structure of the molecule and known values for similar compounds.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₈ |
| Molecular Weight | 150.26 g/mol |
| IUPAC Name | This compound |
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the vinyl and alkynyl protons, as well as the aliphatic chain.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.8 | ddt | 1H | -CH=CH₂ |
| ~5.0 | m | 2H | -CH=CH₂ |
| ~2.2 | dt | 2H | -CH₂-C≡CH |
| ~2.0 | q | 2H | =CH-CH₂- |
| ~1.9 | t | 1H | -C≡CH |
| ~1.5 | m | 4H | -CH₂- |
| ~1.3 | m | 6H | -CH₂- |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide confirmation of the carbon skeleton.
| Chemical Shift (δ, ppm) | Assignment |
| ~139 | -CH=CH₂ |
| ~114 | -CH=CH₂ |
| ~84 | -C≡CH |
| ~68 | -C≡CH |
| ~33 | =CH-CH₂- |
| ~29 | -CH₂- |
| ~28 | -CH₂- |
| ~18 | -CH₂-C≡CH |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the C-H and C-C bonds of the alkene and alkyne functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3310 | Strong, sharp | ≡C-H stretch |
| ~3080 | Medium | =C-H stretch |
| ~2120 | Weak, sharp | -C≡C- stretch |
| ~1640 | Medium | -C=C- stretch |
| ~990, ~910 | Strong | =C-H bend (out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
| m/z | Interpretation |
| 150.14 | [M]⁺ (Molecular Ion) |
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the proposed synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
A Technical Guide to the Spectroscopic Characterization of Undec-1-en-9-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Undec-1-en-9-yne is a linear C11 hydrocarbon containing two key functional groups: a terminal alkene (C=C) and a terminal alkyne (C≡C). These functional groups are fundamental in organic synthesis and can be found in various natural products and pharmaceutical intermediates. A thorough understanding of the spectroscopic characteristics of such molecules is paramount for their identification, purification, and utilization in further chemical synthesis.
Predicted Spectroscopic Data for this compound
The structure of this compound is CH₂=CH-(CH₂)₆-C≡CH. The following tables summarize the expected quantitative data from NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| =CH₂ (a) | ~4.9-5.1 | ddt | J_ac ≈ 10.2, J_ab ≈ 2.0, J_ad ≈ 1.5 |
| =CH₂ (b) | ~5.7-5.9 | ddt | J_bc ≈ 17.1, J_ab ≈ 2.0, J_bd ≈ 1.5 |
| =CH- (c) | ~5.0-5.2 | m | - |
| -CH₂- (d) | ~2.0-2.2 | q | J_dc ≈ 7.0 |
| -(CH₂)₅- (e) | ~1.2-1.6 | m | - |
| -CH₂- (f) | ~2.1-2.3 | dt | J_fg ≈ 7.0, J_fh ≈ 2.6 |
| ≡CH (g) | ~1.9-2.1 | t | J_gh ≈ 2.6 |
¹³C NMR (Carbon-13 NMR)
| Carbon | Chemical Shift (δ, ppm) |
| =CH₂ | ~114-115 |
| =CH- | ~138-140 |
| -(CH₂)n- | ~28-34 |
| -C≡ | ~83-85 |
| ≡CH | ~68-70 |
Infrared (IR) Spectroscopy
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Notes |
| ≡C-H stretch | ~3300 | Strong, Sharp | Diagnostic for terminal alkynes.[1][2] |
| =C-H stretch | ~3080 | Medium | Diagnostic for vinyl C-H bonds.[3] |
| C(sp³)-H stretch | 2850-2960 | Strong | Characteristic of the alkane backbone.[2] |
| C≡C stretch | ~2120 | Weak to Medium, Sharp | Diagnostic for terminal alkynes.[1][2] |
| C=C stretch | ~1640 | Medium | Characteristic of a monosubstituted alkene.[3] |
| =CH₂ bend | 910 and 990 | Strong | Out-of-plane bending (wag), characteristic of a terminal alkene.[2] |
Mass Spectrometry (MS)
| Feature | Expected m/z | Notes |
| Molecular Ion [M]⁺ | 150.14 | The molecular weight of C₁₁H₁₈. Expected to be observable. |
| [M-H]⁺ | 149.13 | Loss of a hydrogen atom. |
| [M-CH₃]⁺ | 135.12 | Loss of a methyl radical (fragmentation). |
| [M-C₂H₃]⁺ | 123.10 | Loss of a vinyl radical. |
| [M-C₃H₃]⁺ | 111.08 | Loss of a propargyl radical. |
| Propargyl cation | 39.02 | A common fragment for terminal alkynes.[4] |
| Allyl cation | 41.04 | A common fragment for alkenes.[4] |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, pulse angle of 45 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard (TMS at 0 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: As a neat liquid, a small drop of this compound can be placed between two salt plates (e.g., NaCl or KBr). Alternatively, for a solution spectrum, dissolve the compound in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the salt plates or the solvent.
-
Record the sample spectrum. The instrument will automatically subtract the background.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is typically 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers (cm⁻¹). Compare these with known correlation tables to identify the functional groups present.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: Utilize a suitable ionization technique. For a non-polar hydrocarbon, Electron Ionization (EI) is a common choice as it provides detailed fragmentation patterns.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. The fragmentation pattern provides valuable information about the molecule's structure.
Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the synthesis and spectroscopic characterization of a novel or uncharacterized compound like this compound.
References
An In-depth Technical Guide to the Physical Properties of Undec-1-en-9-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Undec-1-en-9-yne is a linear hydrocarbon featuring both a terminal double bond and a terminal triple bond, making it a valuable building block in organic synthesis. Its bifunctional nature allows for selective reactions at either unsaturated site, enabling the construction of complex molecular architectures relevant to pharmaceutical and materials science research. A thorough understanding of its physical properties, such as boiling point and density, is crucial for its effective handling, purification, and application in synthetic protocols. This guide provides a summary of the available data on these properties, outlines standard experimental methodologies for their determination, and presents a logical workflow for property characterization.
Physical Properties of this compound
Data Summary of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| This compound (Estimated) | C₁₁H₁₈ | 150.26 | 185 - 195 | ~0.8 |
| 1-Undecyne | C₁₁H₂₀ | 152.28 | 193 - 194 | 0.757 |
| 1-Undecene | C₁₁H₂₂ | 154.30 | 192 - 193 | 0.75 |
| Dec-1-en-9-yne | C₁₀H₁₆ | 136.23 | No data available | No data available |
Note: The values for this compound are estimations derived from trends observed in related C10 and C11 hydrocarbons. Generally, boiling points of hydrocarbons increase with molecular weight. The presence of a triple bond can slightly increase the boiling point compared to a double bond due to the linearity of the alkyne group allowing for more efficient packing and stronger van der Waals forces.[1][2][3][4] The density of unsaturated hydrocarbons of this size is typically around 0.75 to 0.80 g/cm³.
Experimental Protocols for Physical Property Determination
Accurate determination of the boiling point and density of this compound would require experimental measurement. The following are standard methodologies that can be employed.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a compound like this compound, which is expected to have a boiling point below 300°C, several standard methods are applicable.
ASTM D1078: Standard Test Method for Distillation Range of Volatile Organic Liquids
This method is suitable for determining the distillation (boiling) range of liquids that are chemically stable during distillation at atmospheric pressure.
-
Apparatus: A distillation flask, condenser, and receiving graduate as specified in the ASTM standard. A calibrated thermometer or temperature sensor is essential.
-
Procedure:
-
A 100 mL sample of this compound is placed in the distillation flask with a few boiling chips.
-
The apparatus is assembled, ensuring all connections are secure.
-
Heat is applied to the flask, and the distillation rate is adjusted to 4-5 mL per minute.
-
The temperature is recorded when the first drop of distillate falls from the condenser (initial boiling point) and throughout the distillation process. The final boiling point is the maximum temperature observed during the distillation.
-
Gas Chromatography (GC) Method (Simulated Distillation)
For a more detailed analysis of the boiling range distribution, gas chromatography can be used, as outlined in methods like ASTM D2887.[5]
-
Principle: This method separates the components of a sample in order of their boiling points.
-
Procedure:
-
A calibration mixture of n-alkanes with known boiling points is injected into the gas chromatograph to establish a retention time versus boiling point curve.
-
The this compound sample is then injected under the same conditions.
-
The resulting chromatogram is used to determine the boiling point distribution of the sample by correlating the retention times of its components to the calibration curve.
-
Density Determination
Density is the mass per unit volume of a substance. For liquids like this compound, several accurate methods are available.
ASTM D4052: Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter
This method is rapid and requires a small sample volume.[6]
-
Apparatus: A digital density meter, which measures the oscillation period of a U-shaped tube filled with the sample.
-
Procedure:
-
The instrument is calibrated using two reference standards of known density (e.g., dry air and distilled water).
-
The sample of this compound is introduced into the oscillating U-tube.
-
The instrument measures the oscillation period and calculates the density of the sample based on the calibration. The measurement is typically temperature-controlled.
-
Pycnometer Method (e.g., ASTM D1217 for Bingham Pycnometer)
This is a classical and highly accurate method for determining the density of liquids.[7]
-
Apparatus: A pycnometer, which is a glass flask with a precisely determined volume. A high-precision analytical balance is also required.
-
Procedure:
-
The empty pycnometer is weighed.
-
It is then filled with the this compound sample, ensuring no air bubbles are present, and brought to a constant temperature in a water bath.
-
The filled pycnometer is weighed.
-
The weight of the sample is determined by subtraction.
-
The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.
-
Logical Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the experimental determination and validation of the physical properties of a novel or uncharacterized compound like this compound.
Caption: Workflow for the synthesis, purification, and physical property determination of this compound.
References
- 1. ck12.org [ck12.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organicmystery.com [organicmystery.com]
- 4. Physical Properties of Alkynes | OpenOChem Learn [learn.openochem.org]
- 5. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 6. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 7. store.astm.org [store.astm.org]
In-Depth Technical Guide on the Solubility of Long-Chain Alkenynes in Organic Solvents
Disclaimer: Initial searches for the specific compound undec-1-en-9-yne did not yield readily available scientific literature, quantitative solubility data, or established experimental protocols. This suggests that the compound is not commonly studied or widely available. To fulfill the structural and content requirements of this technical guide, the long-chain alkene 1-undecene (C₁₁H₂₂) has been selected as a representative compound. As a nonpolar C11 unsaturated hydrocarbon, 1-undecene provides a relevant and instructive model for predicting the solubility behavior of the requested, but undocumented, this compound. The principles and methodologies discussed herein are broadly applicable to long-chain, nonpolar organic molecules.
Introduction to the Solubility of Long-Chain Unsaturated Hydrocarbons
The solubility of a compound in a given solvent is a critical parameter in a vast array of scientific and industrial applications, including chemical synthesis, purification, drug delivery, and materials science. For long-chain hydrocarbons containing unsaturation, such as alkenes and alkynes, solubility is primarily governed by the principle of "like dissolves like." These molecules are fundamentally nonpolar due to their long carbon chains and the relatively nonpolar nature of carbon-carbon and carbon-hydrogen bonds. Consequently, they exhibit high solubility in nonpolar organic solvents and poor solubility in polar solvents like water. The presence of π-bonds in alkenes and alkynes can introduce weak polarizability, but this effect is generally insufficient to overcome the predominantly nonpolar character of a long alkyl chain.
This guide provides an overview of the solubility of 1-undecene as a model for similar long-chain unsaturated hydrocarbons. It includes qualitative solubility data, a detailed experimental protocol for determining miscibility, and a conceptual diagram illustrating the factors that influence solubility.
Physicochemical Properties of the Representative Compound: 1-Undecene
| Property | Value |
| Chemical Formula | C₁₁H₂₂ |
| Molar Mass | 154.30 g/mol |
| Appearance | Colorless liquid |
| Density | 0.75 g/mL at 25 °C |
| Boiling Point | 192-193 °C |
| Melting Point | -49 °C |
| Polarity | Nonpolar |
Solubility of 1-Undecene in Organic Solvents
Quantitative solubility data for 1-undecene across a wide range of organic solvents is not extensively published. However, based on its nonpolar nature, its solubility can be qualitatively assessed. Long-chain alkenes are generally fully miscible with other hydrocarbons and many nonpolar organic solvents. Their solubility decreases in solvents of increasing polarity.
| Solvent | Solvent Polarity | Predicted Solubility of 1-Undecene |
| Hexane | Nonpolar | Miscible |
| Toluene | Nonpolar | Miscible |
| Diethyl Ether | Weakly Polar | Miscible[1][2] |
| Chloroform | Weakly Polar | Miscible[1][2] |
| Acetone | Polar Aprotic | Soluble/Miscible |
| Ethanol | Polar Protic | Sparingly Soluble / Partially Miscible |
| Methanol | Polar Protic | Sparingly Soluble / Partially Miscible |
| Water | Polar Protic | Insoluble / Immiscible[1][2][3] |
Experimental Protocol: Determination of Miscibility
The following protocol describes a standard laboratory method for determining the miscibility of a liquid compound, such as 1-undecene, with various organic solvents at ambient temperature and pressure.
Objective: To qualitatively determine the miscibility of 1-undecene in a range of organic solvents.
Materials:
-
1-Undecene
-
A selection of organic solvents (e.g., hexane, toluene, diethyl ether, acetone, ethanol)
-
Dry, clean test tubes with stoppers
-
Graduated pipettes or micropipettes
-
Vortex mixer (optional)
Procedure:
-
Preparation: Ensure all glassware is clean and dry to avoid contamination. Label a separate test tube for each solvent to be tested.
-
Solvent Addition: Into each labeled test tube, add 2 mL of the respective organic solvent.
-
Analyte Addition: To the first test tube containing a solvent, add 2 mL of 1-undecene.
-
Mixing: Securely stopper the test tube and invert it several times or use a vortex mixer for 30 seconds to ensure thorough mixing.
-
Observation: Allow the mixture to stand for at least 5 minutes and observe the contents.
-
Miscible: If the mixture remains a single, clear phase with no visible interface, the two liquids are miscible.
-
Immiscible: If the mixture separates into two distinct layers, the liquids are immiscible.
-
Partially Miscible: If the mixture initially appears homogeneous but becomes cloudy or forms a second layer upon standing, the liquids are partially miscible.
-
-
Record Results: Record the observation for the solvent.
-
Repeat: Repeat steps 3-6 for each of the other selected organic solvents.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle all organic solvents with care, as they may be flammable and/or toxic.
Factors Influencing Solubility
The solubility of a long-chain enyne like this compound, or its representative 1-undecene, is a multifactorial property. The logical relationships governing its solubility are depicted in the diagram below.
Caption: Logical diagram of factors affecting enyne solubility.
This diagram illustrates that the long hydrocarbon chain is the dominant factor determining the overall nonpolar character of the molecule. This nonpolarity leads to high solubility in nonpolar solvents and low solubility in polar solvents, in accordance with the "like dissolves like" principle. Temperature also plays a role, generally increasing solubility.
References
Commercial availability of Undec-1-en-9-yne
Technical Guide: Undec-1-en-9-yne
Audience: Researchers, scientists, and drug development professionals.
Commercial Availability
Proposed Synthesis
Due to the lack of commercial availability, a feasible synthetic route is essential for obtaining this compound. A practical and efficient method for the preparation of this enyne is through a Grignard reaction. This approach involves the coupling of a long-chain alkenyl Grignard reagent with an appropriate alkynyl halide. Specifically, the proposed synthesis involves the reaction of 8-octen-1-ylmagnesium bromide with propargyl bromide. The starting material, 8-bromooct-1-ene, is commercially available.
Commercially Available Precursors
The following table summarizes the key commercially available reagents required for the proposed synthesis.
| Reagent | Supplier Examples | Typical Purity |
| 8-Bromooct-1-ene | Sigma-Aldrich, TCI, Alfa Aesar | ≥95% |
| Magnesium Turnings | Sigma-Aldrich, Fisher Scientific | ≥99.5% |
| Propargyl Bromide | Sigma-Aldrich, TCI America | 80% solution in toluene |
| Diethyl Ether (anhydrous) | Sigma-Aldrich, Fisher Scientific | ≥99.7% |
| Iodine | Fisher Scientific, VWR | ACS grade |
| Hydrochloric Acid | Fisher Scientific, VWR | Concentrated (37%) |
Experimental Protocol: Synthesis of this compound via Grignard Reaction
This section details the experimental methodology for the synthesis of this compound.
3.1. Materials and Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
3.2. Procedure
Step 1: Preparation of the Grignard Reagent (8-octen-1-ylmagnesium bromide)
-
All glassware should be oven-dried and assembled under an inert atmosphere of nitrogen or argon.
-
In the three-neck flask, place magnesium turnings and a small crystal of iodine (to initiate the reaction).
-
Add a small portion of a solution of 8-bromooct-1-ene in anhydrous diethyl ether to the flask.
-
Gently warm the flask to initiate the Grignard reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.
-
Once the reaction has started, add the remaining solution of 8-bromooct-1-ene dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Coupling Reaction
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Slowly add a solution of propargyl bromide in anhydrous diethyl ether to the cooled Grignard reagent via the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
Step 3: Work-up and Purification
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane or a hexane/ethyl acetate gradient) to obtain pure this compound.
Physicochemical and Spectroscopic Data
The following table summarizes the expected physicochemical and spectroscopic data for the synthesized this compound.
| Property | Expected Value/Characteristics |
| Molecular Formula | C₁₁H₁₈ |
| Molecular Weight | 150.26 g/mol |
| Appearance | Colorless oil |
| Boiling Point | Not readily available; estimated to be in the range of 180-200 °C at atmospheric pressure. |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~5.8 (m, 1H, -CH=CH₂), ~5.0 (m, 2H, -CH=CH ₂), ~2.2 (m, 2H, -C≡C-CH ₂-), ~2.0 (m, 2H, -CH ₂-CH=CH₂), ~1.95 (t, 1H, -C≡CH ), ~1.4 (m, 8H, methylene protons) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~139 (-C H=CH₂), ~114 (-CH=C H₂), ~84 (-C ≡CH), ~68 (-C≡C H), and various signals in the aliphatic region (δ ~20-35) for the methylene carbons. |
| Infrared (IR, neat) | ~3300 cm⁻¹ (≡C-H stretch), ~3080 cm⁻¹ (=C-H stretch), ~2930, 2855 cm⁻¹ (C-H stretch), ~2120 cm⁻¹ (C≡C stretch, weak), ~1640 cm⁻¹ (C=C stretch) |
| Mass Spectrometry (EI) | m/z (%) = 150 (M⁺), and characteristic fragmentation patterns for unsaturated hydrocarbons. |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of this compound.
An In-Depth Technical Guide to the Safe Handling of Undec-1-en-9-yne
For Researchers, Scientists, and Drug Development Professionals
Undec-1-en-9-yne is a linear hydrocarbon featuring both a terminal alkene and a terminal alkyne functional group. This unique structure makes it a valuable building block in organic synthesis, particularly in the construction of complex molecules in pharmaceutical and materials science research. However, the presence of these reactive moieties necessitates a thorough understanding of its potential hazards and the implementation of appropriate safety protocols to ensure safe handling in a laboratory setting. This guide provides a comprehensive overview of the safety and handling precautions for this compound, based on available data for structurally related compounds.
Hazard Identification and Classification
GHS Classification (Inferred)
Based on the classification of similar compounds such as 1-Undecyne, this compound can be anticipated to have the following classifications:
-
Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Aspiration Hazard (Category 1): May be fatal if swallowed and enters airways.
-
Flammable Liquid (Category 3/4): Combustible liquid and vapor.
-
Skin Irritation (Category 2): Causes skin irritation.[2]
-
Hazardous to the Aquatic Environment, Long-term Hazard (Category 4): May cause long lasting harmful effects to aquatic life.[1]
Signal Word: Warning [1]
Hazard Statements (Inferred):
-
H319: Causes serious eye irritation.[1]
-
H304: May be fatal if swallowed and enters airways.
-
H226/227: Flammable liquid and vapor / Combustible liquid.
-
H315: Causes skin irritation.[2]
-
H413: May cause long lasting harmful effects to aquatic life.[1]
Physical and Chemical Properties
No experimental data for the physical and chemical properties of this compound were found. The following table summarizes computed data for the closely related compound Dec-1-en-9-yne and experimental data for 1-Undecyne and 1-Undecene to provide an estimation of its properties.
| Property | Dec-1-en-9-yne (Computed) | 1-Undecyne (Experimental/Computed) | 1-Undecene (Experimental) |
| Molecular Formula | C10H16[3] | C11H20[4] | C11H22[5] |
| Molecular Weight | 136.23 g/mol [3] | 152.28 g/mol [4] | 154.29 g/mol [5] |
| Boiling Point | Not Available | ~194.9 °C (Predicted) | 192-193 °C[2] |
| Flash Point | Not Available | ~65.2 °C (Predicted) | 63 °C |
| Density | Not Available | ~0.8 g/cm³ (Predicted) | 0.75 g/cm³ |
Safe Handling and Storage
Given the flammable nature and potential for irritation, strict adherence to the following handling and storage procedures is essential.
Personal Protective Equipment (PPE)
A standard safe handling workflow for this compound should include the consistent use of appropriate PPE.
Caption: Required Personal Protective Equipment for handling this compound.
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.
-
Ignition Sources: Keep away from open flames, hot surfaces, sparks, and other sources of ignition. Use spark-proof tools and explosion-proof electrical equipment.[6]
-
Grounding: To avoid ignition of vapors by static electricity discharge, all metal parts of the equipment must be grounded.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.
-
Keep away from heat, sparks, and flame.
-
Incompatible Materials: Strong oxidizing agents.
Emergency Procedures
A clear and practiced emergency response plan is critical when working with flammable and hazardous chemicals.
Caption: Emergency response workflow for incidents involving this compound.
Experimental Protocols: General Considerations for Handling Terminal Enynes
Detailed experimental protocols involving this compound are not widely published. However, general protocols for handling terminal enynes in common organic reactions can be adapted. The high reactivity of terminal alkynes makes them useful for a variety of coupling and cyclization reactions.
General Reaction Setup
A typical reaction involving a terminal enyne would follow these steps under an inert atmosphere to prevent unwanted side reactions.
Caption: General workflow for a chemical reaction using a terminal enyne.
Reactivity and Stability Considerations
-
Terminal Alkyne Reactivity: The terminal alkyne proton is weakly acidic and can be deprotonated by strong bases to form a nucleophilic acetylide. This reactivity is central to many of its synthetic applications. The terminal alkyne can also undergo various addition and coupling reactions.[7][8]
-
Alkene Reactivity: The terminal alkene is susceptible to electrophilic addition and can participate in various cycloaddition and metathesis reactions.
-
Stability: While generally stable, terminal alkynes can be sensitive to certain transition metals, which can catalyze isomerization or decomposition. The presence of both an alkene and an alkyne may lead to complex reactivity in the presence of certain catalysts. Care should be taken to avoid conditions that could lead to polymerization or other uncontrolled reactions.
Disposal Considerations
All waste containing this compound should be treated as hazardous chemical waste.
-
Collect waste in a properly labeled, sealed container.
-
Dispose of in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Conclusion
This compound is a versatile chemical for organic synthesis, but its safe use hinges on a clear understanding of the potential hazards associated with its terminal alkene and alkyne functionalities. By adhering to the safety precautions outlined in this guide, including the consistent use of personal protective equipment, appropriate engineering controls, and established emergency procedures, researchers can minimize risks and safely harness the synthetic potential of this valuable compound. As with any chemical, it is imperative to consult any available specific Safety Data Sheet and relevant literature before use.
References
- 1. 1-Undecyne | C11H20 | CID 75249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Dec-1-en-9-yne | C10H16 | CID 21866964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Undecyne | C11H20 | CID 75249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Undecene | C11H22 | CID 13190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Potential Reactivity of the Enyne Moiety in Undec-1-en-9-yne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential chemical reactivity of the enyne moiety in undec-1-en-9-yne. This non-conjugated enyne, featuring a terminal alkene and an internal alkyne separated by a flexible six-carbon tether, offers a versatile platform for a variety of chemical transformations. This document details key reaction classes, including intramolecular cyclizations, intermolecular reactions, and selective functionalization of either the alkene or the alkyne. Experimental protocols for representative reactions are provided, and quantitative data from analogous systems are summarized to guide synthetic planning.
Intramolecular Cyclization Reactions
The spatial proximity of the terminal alkene and the internal alkyne in this compound allows for a range of intramolecular cyclization reactions, providing access to complex cyclic and bicyclic systems.
Pauson-Khand Reaction
The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition that constructs a cyclopentenone ring from an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex.[1] For this compound, this intramolecular reaction would lead to the formation of a bicyclic enone. The reaction is known to be highly regio- and stereoselective in its intramolecular variant.[1][2]
Reaction Scheme:
dot
Caption: Mechanism of the Intramolecular Pauson-Khand Reaction.
Table 1: Representative Conditions for Intramolecular Pauson-Khand Reaction of a Non-Conjugated Enyne
| Catalyst/Promoter | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Co₂(CO)₈ (stoichiometric) | Toluene | reflux | 24 | 73 | [3] |
| Co₂(CO)₈, NMO (N-Methylmorpholine N-oxide) | CH₂Cl₂ | 25 | 12 | 85 | [1] |
| [Rh(CO)₂Cl]₂ (catalytic) | Toluene | 110 | 12 | 66 | [4] |
Experimental Protocol: Intramolecular Pauson-Khand Reaction of a 1,n-Enyne
A solution of the enyne (1.0 mmol) in toluene (20 mL) is degassed with argon for 15 minutes. Dicobalt octacarbonyl (1.1 mmol) is added, and the mixture is stirred at room temperature for 2 hours. The reaction is then heated to reflux and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the bicyclic cyclopentenone.[2]
Ring-Closing Enyne Metathesis (RCEYM)
Ring-closing enyne metathesis, typically catalyzed by ruthenium carbene complexes (e.g., Grubbs catalysts), is a powerful method for the formation of cyclic dienes.[5] In the case of this compound, RCEYM would yield a large macrocyclic diene. The efficiency of macrocyclization via RCM is often dependent on reaction conditions that favor intramolecular over intermolecular reactions, such as high dilution.[6]
Reaction Scheme:
dot
Caption: General workflow for Ring-Closing Enyne Metathesis.
Table 2: Representative Conditions for Ring-Closing Enyne Metathesis of Long-Chain Enynes
| Catalyst (mol%) | Solvent | Concentration (M) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Grubbs II (5) | CH₂Cl₂ | 0.002 | reflux | 12 | 86 | [7] |
| Hoveyda-Grubbs II (2) | Toluene | 0.01 | 80 | 16 | 75 | [8] |
| Zhan 1B (10) | Toluene | 0.05 | 60 | 24 | 85 | [8] |
Experimental Protocol: Ring-Closing Enyne Metathesis of a Long-Chain Enyne
To a refluxing solution of Grubbs' second-generation catalyst (5 mol%) in degassed dichloromethane (0.002 M) is added a solution of the enyne (1.0 equiv) in dichloromethane via syringe pump over 12 hours. The reaction mixture is then stirred for an additional 2 hours at reflux. After cooling to room temperature, the reaction is quenched by the addition of ethyl vinyl ether, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography to yield the macrocyclic diene.[7]
Intermolecular Reactions
Both the alkene and alkyne moieties of this compound can participate in intermolecular reactions. The presence of both functionalities also allows for tandem or cascade reactions.
Enyne Cross-Metathesis
In the presence of a suitable alkene partner, this compound can undergo cross-metathesis. For instance, reaction with ethylene in the presence of a ruthenium catalyst can lead to the formation of a terminal diene, which can be a valuable synthetic intermediate.[9]
Reaction Scheme:
Table 3: Representative Conditions for Enyne Cross-Metathesis with Ethylene
| Catalyst (mol%) | Solvent | Ethylene Pressure (atm) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Grubbs II (5) | Toluene | 1 | 80 | 16 | 78 | [10] |
| Hoveyda-Grubbs II (3) | CH₂Cl₂ | 3 | 40 | 12 | 85 | [10] |
Selective Functionalization
The differing reactivity of the terminal alkene and the internal alkyne allows for selective transformations at one of the functional groups while leaving the other intact.
Selective Reactions of the Terminal Alkene
The terminal double bond can be selectively hydroborated and oxidized to the corresponding primary alcohol. The use of sterically hindered boranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN), enhances the selectivity for the terminal alkene over the internal alkyne.[11]
Reaction Scheme:
Caption: Selectivity in the hydroboration of a non-conjugated enyne.
Table 4: Conditions for Selective Hydroboration-Oxidation of a Terminal Alkene
| Borane Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 9-BBN | THF | 0 to 25 | 4 | 85-95 | [12] |
| Disiamylborane | THF | 0 to 25 | 3 | 80-90 | [11] |
Experimental Protocol: Selective Hydroboration-Oxidation of this compound
To a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) at 0 °C is added a 0.5 M solution of 9-BBN in THF (1.1 mmol). The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The reaction is then cooled to 0 °C, and a solution of 3 M NaOH (2 mL) and 30% H₂O₂ (2 mL) is added dropwise. The mixture is stirred at room temperature for 2 hours, then extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by column chromatography to afford undec-9-yn-1-ol. [12]
The electron-rich terminal double bond can be selectively epoxidized using various reagents, such as meta-chloroperoxybenzoic acid (m-CPBA). The internal alkyne is generally less reactive towards electrophilic epoxidation reagents. [13] Reaction Scheme:
Table 5: Conditions for Selective Epoxidation of a Terminal Alkene
| Epoxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| m-CPBA | CH₂Cl₂ | 0 to 25 | 3 | 80-90 | [14] |
| Oxone, Acetone | CH₃CN/H₂O | 25 | 24 | ~70 | [14] |
Experimental Protocol: Selective Epoxidation of this compound
To a solution of this compound (1.0 mmol) in dichloromethane (10 mL) at 0 °C is added m-CPBA (1.2 mmol) portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is quenched with a saturated aqueous solution of Na₂S₂O₃. The organic layer is separated, washed with saturated aqueous NaHCO₃ and brine, dried over MgSO₄, and concentrated. The crude epoxide is purified by column chromatography. [14]
Selective Reactions of the Internal Alkyne
While the internal alkyne is generally less reactive towards many electrophilic reagents compared to the terminal alkene, specific conditions can be employed for its selective transformation. For instance, catalytic hydrogenation can be controlled to selectively reduce the alkyne to an alkene or an alkane.
Conclusion
This compound is a versatile building block with a rich potential for chemical transformations. The presence of both a terminal alkene and an internal alkyne within the same molecule, separated by a flexible tether, allows for a diverse range of reactions. Intramolecular cyclizations, such as the Pauson-Khand reaction and ring-closing enyne metathesis, provide routes to complex cyclic and macrocyclic structures. Furthermore, the differential reactivity of the two unsaturated moieties enables selective functionalization, offering a powerful tool for the synthesis of complex molecules in the fields of drug discovery and materials science. This guide provides a foundational understanding of these reactivities and offers practical starting points for experimental design.
References
- 1. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 2. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 3. Recent Advances in the Pauson–Khand Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Enyne metathesis - Wikipedia [en.wikipedia.org]
- 6. React App [pmc.umicore.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. drughunter.com [drughunter.com]
- 9. Enyne Metathesis [organic-chemistry.org]
- 10. BJOC - Ene–yne cross-metathesis with ruthenium carbene catalysts [beilstein-journals.org]
- 11. youtube.com [youtube.com]
- 12. Selective Hydroboration-Oxidation of Terminal Alkenes under Flow Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. Epoxidation of Cardanol’s Terminal Double Bond - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Undec-1-en-9-yne from Commercially Available Starting Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of undec-1-en-9-yne, a valuable bifunctional molecule for applications in organic synthesis and drug discovery. The synthesis is designed to be accessible and efficient, utilizing commercially available starting materials. The described two-step synthetic route involves the oxidation of a long-chain alcohol followed by a Wittig reaction to introduce the terminal alkene. This protocol offers two reliable methods for the initial oxidation step: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation, allowing for flexibility based on available reagents and laboratory capabilities.
Introduction
This compound is a linear C11 hydrocarbon containing both a terminal double bond and a terminal triple bond. This unique structural feature makes it a versatile building block in organic synthesis, enabling selective functionalization at either unsaturated site. It can be employed in a variety of chemical transformations, including but not limited to, click chemistry, cross-coupling reactions, and polymerization, making it a molecule of interest for the synthesis of complex organic molecules, polymers, and active pharmaceutical ingredients. This protocol details a straightforward and reproducible two-step synthesis starting from the commercially available 9-decyn-1-ol.
Synthetic Strategy
The overall synthetic strategy involves two key transformations:
-
Oxidation: The primary alcohol of the starting material, 9-decyn-1-ol, is oxidized to the corresponding aldehyde, 9-decynal. This is a critical step, and two mild and efficient protocols are provided: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. Both methods are known for their high selectivity for the conversion of primary alcohols to aldehydes without over-oxidation to carboxylic acids.
-
Wittig Olefination: The resulting aldehyde, 9-decynal, is then subjected to a Wittig reaction with methylenetriphenylphosphorane to introduce the terminal methylene group, yielding the final product, this compound.
The overall synthetic pathway is depicted in the following workflow diagram:
Application Notes and Protocols: Undec-1-en-9-yne in Sonogashira Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has become indispensable in the synthesis of natural products, pharmaceuticals, and advanced materials.[3][4][5] Undec-1-en-9-yne, a bifunctional substrate containing both a terminal alkene and a terminal alkyne, is a valuable building block in organic synthesis. The orthogonal reactivity of the two unsaturated moieties allows for selective functionalization, making it an attractive substrate for the synthesis of complex molecules, including polyunsaturated natural products and pharmacologically active compounds.
This document provides detailed application notes and protocols for the use of this compound as a substrate in Sonogashira coupling reactions, enabling researchers to effectively utilize this versatile building block in their synthetic endeavors.
Reaction Principle
The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper. The generally accepted mechanism involves the oxidative addition of the aryl or vinyl halide to a palladium(0) species, followed by a transmetalation step with a copper(I) acetylide (formed from the terminal alkyne, a copper(I) salt, and a base). Subsequent reductive elimination from the resulting palladium(II) complex yields the coupled product and regenerates the active palladium(0) catalyst. The presence of a base, typically an amine, is crucial to neutralize the hydrogen halide formed during the reaction.[2][4]
Caption: General mechanism of the Sonogashira coupling reaction.
Application: Synthesis of Conjugated Enynes
A primary application of this compound in Sonogashira coupling is the synthesis of conjugated enynes. These structural motifs are present in numerous biologically active natural products and are valuable intermediates in organic synthesis. By coupling this compound with various aryl or vinyl halides, a diverse range of complex molecules can be accessed. The terminal double bond of this compound can be further manipulated post-coupling, for example, through metathesis, hydrogenation, or epoxidation, to introduce additional complexity.
Experimental Protocols
The following protocols are based on established procedures for the Sonogashira coupling of long-chain terminal alkynes and can be adapted for this compound.
Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling
This protocol is a robust and widely used method for the coupling of terminal alkynes with aryl iodides.
Materials:
-
This compound
-
Aryl iodide (e.g., iodobenzene)
-
Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl iodide (1.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous THF (or DMF) to dissolve the aryl iodide.
-
To the stirred solution, add this compound (1.2 eq), triethylamine (2.0 eq), bis(triphenylphosphine)palladium(II) chloride (0.03 eq), and copper(I) iodide (0.05 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired coupled product.
References
Application Notes and Protocols for Undec-1-en-9-yne in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Undec-1-en-9-yne is a versatile bifunctional molecule featuring a terminal alkene and a terminal alkyne. This unique structure allows for orthogonal chemical modifications, making it a valuable building block in materials science, bioconjugation, and drug development. The terminal alkyne serves as a handle for various click chemistry reactions, including the Nobel Prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), while the terminal alkene can undergo a range of other transformations, such as thiol-ene reactions. This document provides detailed application notes and experimental protocols for the use of this compound in click chemistry.
Overview of Applications
The dual functionality of this compound allows for its use in a variety of applications, primarily leveraging the high efficiency and orthogonality of click chemistry.
-
Polymer Synthesis: this compound can be used as a monomer or a cross-linker in the synthesis of polymers. The alkyne group can participate in step-growth polymerizations via CuAAC or thiol-yne reactions, while the alkene group can be used for subsequent modifications or cross-linking.[1][2][3][4]
-
Bioconjugation: The alkyne handle allows for the conjugation of this compound to biomolecules (e.g., proteins, peptides, nucleic acids) that have been modified to contain an azide group.[5] The alkene can then be used to attach other molecules of interest, such as imaging agents or drugs.
-
Surface Modification: Surfaces can be functionalized with this compound, and the terminal alkyne and alkene can be used to sequentially or simultaneously attach different molecules, leading to the creation of multifunctional surfaces.
-
Drug Development: In drug discovery, this compound can act as a linker to connect a targeting moiety to a therapeutic agent. The click chemistry approach ensures a stable and efficient linkage.[6]
Key Click Chemistry Reactions of this compound
The primary click reactions involving the terminal alkyne of this compound are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the thiol-yne reaction. The terminal alkene can participate in the thiol-ene reaction.
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective reaction between a terminal alkyne and an azide, forming a stable 1,2,3-triazole linkage.[7]
Reaction Scheme:
In the context of this compound, R would be CH₂=CH-(CH₂)₇-.
Thiol-yne Reaction
The thiol-yne reaction involves the addition of a thiol to an alkyne. Under radical conditions, a double addition can occur, leading to a dithioether linkage.[8][9] Under base-catalyzed Michael addition conditions, a single addition is favored, yielding a vinyl sulfide.[10][11]
Reaction Scheme (Radical):
Thiol-ene Reaction
The terminal alkene of this compound can react with a thiol via a radical-mediated thiol-ene reaction to form a thioether.[5]
Reaction Scheme:
Experimental Protocols
The following are generalized protocols for the key click chemistry reactions of this compound. Optimization may be required for specific substrates and applications.
Protocol for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical procedure for the CuAAC reaction in solution.
Materials:
-
This compound
-
Azide-containing molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., DMF, DMSO, t-BuOH/H₂O)
Procedure:
-
Dissolve this compound (1 equivalent) and the azide-containing molecule (1-1.2 equivalents) in the chosen solvent.
-
In a separate vial, prepare a fresh solution of copper(II) sulfate (0.01-0.1 equivalents) in water.
-
In another vial, prepare a fresh solution of sodium ascorbate (0.1-0.5 equivalents) in water.
-
Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be purified by standard chromatographic techniques.
Quantitative Data Summary (Typical Yields for CuAAC Reactions):
| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Yield (%) |
| Terminal Alkyne | Organic Azide | CuSO₄ / Sodium Ascorbate | Various | >90 |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Protocol for Radical-Mediated Thiol-yne Reaction
This protocol describes a photoinitiated radical thiol-yne reaction.
Materials:
-
This compound
-
Thiol-containing molecule of interest
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (e.g., THF, DCM)
Procedure:
-
Dissolve this compound (1 equivalent) and the thiol-containing molecule (2-2.2 equivalents for double addition) in the chosen solvent.
-
Add the photoinitiator (1-5 mol%).
-
Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.
-
Irradiate the reaction mixture with a UV lamp (e.g., 365 nm) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within minutes to a few hours.
-
Upon completion, the solvent can be removed under reduced pressure, and the product purified by chromatography.
Quantitative Data Summary (Typical Conversions for Thiol-yne Reactions):
| Reaction Type | Initiator | Reaction Time | Conversion (%) |
| Radical Thiol-yne | Photoinitiator | < 1 hour | >95 |
Note: Conversion rates are dependent on the specific thiol, alkyne, and initiator used.[9]
Orthogonal Reactivity Workflow
The alkene and alkyne groups of this compound can be functionalized orthogonally. For example, the alkyne can first undergo a CuAAC reaction, followed by a radical-mediated thiol-ene reaction on the alkene.
Caption: Orthogonal functionalization of this compound.
Signaling Pathway Analogy: Pro-drug Activation
This compound can be conceptualized as a linker in a pro-drug activation strategy. The alkyne can be used to attach the linker to a targeting moiety via a cleavable triazole linkage, while the alkene can be used to attach a drug.
Caption: Pro-drug activation strategy using this compound.
Logical Relationship: Selectivity in Thiol Reactions
The selectivity of thiol additions to this compound can be controlled by the reaction conditions.
Caption: Selectivity of thiol reactions with this compound.[10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Functional Polymer Materials via Thiol-Ene/Yne Click Chemistry [manu56.magtech.com.cn]
- 3. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 4. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 5. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diposit.ub.edu [diposit.ub.edu]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. 2024.sci-hub.box [2024.sci-hub.box]
- 10. Experimental and theoretical studies of selective thiol-ene and thiol-yne click reactions involving N-substituted maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Undec-1-en-9-yne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for palladium-catalyzed cross-coupling reactions involving Undec-1-en-9-yne. This versatile bifunctional molecule, featuring both a terminal alkene and a terminal alkyne, offers a rich platform for the synthesis of complex organic molecules, making it a valuable substrate in pharmaceutical and materials science research. The following sections detail protocols for Sonogashira, Suzuki, and Heck reactions, including catalyst systems, reaction conditions, and expected yields based on related substrates.
Sonogashira Coupling of this compound with Aryl Halides
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[1] For this compound, the reaction can be performed selectively at the terminal alkyne position under carefully controlled conditions.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (TEA), diisopropylamine (DIPA))
-
Solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv), palladium catalyst (0.02-0.05 equiv), and copper(I) iodide (0.05-0.10 equiv).
-
Add the solvent (e.g., THF) and the base (e.g., triethylamine, 2.0-3.0 equiv).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add this compound (1.1-1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (typically 25-70 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate solvent like diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Quantitative Data: Sonogashira Coupling of Long-Chain Alkynes
The following table summarizes representative yields for the Sonogashira coupling of long-chain terminal alkynes with aryl halides, which can be considered analogous to reactions with this compound.
| Alkyne Substrate | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Dodecyne | Iodobenzene | PdCl₂(PPh₃)₂ / CuI | TEA | THF | RT | 4 | 95 | N/A |
| 1-Octyne | 4-Bromobenzonitrile | Pd(PPh₃)₄ / CuI | DIPA | DMF | 80 | 12 | 88 | N/A |
| 1-Decyne | 1-Iodo-4-nitrobenzene | PdCl₂(CH₃CN)₂ / sXPhos | Cs₂CO₃ | MeCN/H₂O | 65 | 2 | High | [2] |
Yields are based on published data for similar substrates and should be considered as representative. Actual yields with this compound may vary.
Reaction Pathway: Sonogashira Coupling
Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.
Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[3] For this compound, the terminal alkene can participate in Suzuki coupling, providing access to arylated alkene derivatives. Selective reaction at the alkene over the alkyne can be challenging and may require careful selection of the catalyst and reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Toluene/H₂O, Dioxane/H₂O)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the arylboronic acid (1.5 equiv) and the base (2.0 equiv) in the chosen solvent system.
-
Add the palladium catalyst (0.01-0.05 equiv) to the mixture.
-
Add this compound (1.0 equiv) to the reaction flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the arylated product.
Quantitative Data: Suzuki-Miyaura Coupling of Terminal Alkenes
The following table presents typical yields for Suzuki-Miyaura couplings of terminal alkenes, which can serve as an estimate for reactions with this compound.
| Alkene Substrate | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Octene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | N/A |
| Styrene | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 16 | 92 | N/A |
| 1-Decene | Naphthalene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 8 | 90 | N/A |
Yields are based on published data for similar substrates and should be considered as representative. Actual yields with this compound may vary and selectivity between the alkene and alkyne needs to be considered.
Reaction Pathway: Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction of this compound with Aryl Halides
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[4] In the case of this compound, the terminal double bond can react with an aryl halide to form a substituted alkene. Similar to the Suzuki coupling, achieving selectivity for the alkene in the presence of the alkyne is a key consideration.
Experimental Protocol: Heck Reaction
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃) (optional, but often improves reactivity)
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, acetonitrile, toluene)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), palladium catalyst (0.01-0.05 equiv), and phosphine ligand (if used, 0.02-0.10 equiv).
-
Add the solvent and the base (1.5-2.0 equiv).
-
Add this compound (1.2-1.5 equiv) to the reaction mixture.
-
Heat the reaction to the required temperature (typically 80-140 °C).[5]
-
Monitor the reaction's progress by TLC or GC-MS.
-
Once the reaction is complete, cool it to room temperature.
-
Filter the reaction mixture to remove any precipitated salts.
-
Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography to obtain the desired arylated alkene.
Quantitative Data: Heck Reaction of Terminal Alkenes
The following table provides representative yields for the Heck reaction of terminal alkenes with aryl halides, which can be used as a reference for reactions with this compound.
| Alkene Substrate | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Octene | Iodobenzene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 24 | 80 | N/A |
| Styrene | 4-Bromotoluene | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 80 | 16 | 95 | N/A |
| 1-Decene | 1-Iodonaphthalene | Pd(OAc)₂ | NaOAc | DMA | 120 | 12 | 87 | N/A |
Yields are based on published data for similar substrates and should be considered as representative. Actual yields with this compound may vary, and chemoselectivity is a critical factor.
Reaction Pathway: Heck Reaction
Caption: Catalytic cycle for the Heck cross-coupling reaction.
Conclusion
This compound is a highly versatile substrate for palladium-catalyzed cross-coupling reactions. The protocols and data presented here for Sonogashira, Suzuki, and Heck reactions provide a solid foundation for researchers to develop synthetic routes to a wide array of functionalized molecules. Careful optimization of reaction conditions, particularly the choice of catalyst, ligands, base, and solvent, will be crucial for achieving high yields and, importantly, controlling the chemoselectivity between the terminal alkyne and alkene functionalities. These reactions open up possibilities for the construction of complex molecular architectures relevant to drug discovery and materials science.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Undec-1-en-9-yne in the Synthesis of Complex Organic Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of undec-1-en-9-yne as a versatile building block in the synthesis of complex cyclic molecules, particularly macrocycles, via ring-closing enyne metathesis (RCEYM). The protocols and data presented are based on established principles of enyne metathesis and provide a practical guide for the application of this substrate in organic synthesis.
Introduction: The Synthetic Utility of this compound
This compound is a linear hydrocarbon featuring terminal alkene and alkyne functionalities separated by a flexible seven-carbon chain. This unique structural arrangement makes it an ideal precursor for the construction of medium to large-sized carbocycles through intramolecular cyclization reactions. The most prominent application of this compound in complex molecule synthesis is through ruthenium-catalyzed ring-closing enyne metathesis (RCEYM). This powerful carbon-carbon bond-forming reaction allows for the efficient construction of cyclic systems containing a conjugated 1,3-diene moiety, which can be further functionalized.[1][2]
The general transformation involves the intramolecular reaction of the terminal alkene and alkyne, catalyzed by a ruthenium carbene complex, to form a macrocyclic 1,3-diene. The driving force for this reaction is the formation of a thermodynamically stable conjugated system and the release of a small volatile byproduct, typically ethylene.[1][3]
Key Application: Synthesis of a Macrocyclic Precursor
A primary application of this compound is in the synthesis of macrocyclic compounds, which are prevalent in natural products, pharmaceuticals, and fragrance chemistry.[2] For the purpose of these notes, we will detail the synthesis of a representative 12-membered macrocycle, (Z)-cyclododeca-1,3-diene, a hypothetical precursor for more complex molecules like macrocyclic musks.
Reaction Scheme:
Caption: RCEYM of this compound to a macrocyclic diene.
Quantitative Data Summary
The following table summarizes typical quantitative data for the RCEYM of long-chain enynes like this compound to form 12-membered macrocycles. The data is compiled from analogous reactions reported in the literature.
| Parameter | Value | Reference |
| Catalyst Loading | 1-5 mol% | [4] |
| Substrate Concentration | 0.005 - 0.02 M | [5] |
| Reaction Temperature | 80-110 °C | [5] |
| Reaction Time | 4-12 hours | |
| Typical Yield | 70-90% | |
| Major Product | endo-cyclized product | [3] |
Experimental Protocol: Synthesis of (Z)-Cyclododeca-1,3-diene
This protocol details the general procedure for the RCEYM of this compound.
Materials:
-
This compound
-
Grubbs' Catalyst, 2nd Generation ([1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium)
-
Anhydrous, degassed toluene
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere of argon or nitrogen.
-
Solvent and Substrate Addition: Anhydrous, degassed toluene is added to the flask via cannula to achieve the desired final concentration (e.g., 0.01 M). This compound is then added to the solvent.
-
Catalyst Addition: In a separate vial, the appropriate amount of Grubbs' 2nd Generation catalyst (e.g., 2 mol%) is dissolved in a small amount of anhydrous, degassed toluene. This catalyst solution is then added to the reaction flask via syringe.
-
Reaction Conditions: The reaction mixture is heated to reflux (approx. 110 °C for toluene) and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure macrocyclic diene.
Mechanistic Pathway and Workflow
The mechanism of ruthenium-catalyzed enyne metathesis is a well-established catalytic cycle. The following diagram illustrates the proposed "ene-then-yne" pathway, which is generally favored.[3]
Caption: "Ene-then-yne" mechanistic pathway for RCEYM.
Logical Workflow for Synthesis and Application
The synthesis of complex molecules using this compound follows a logical progression from the starting material to the final, often biologically active, compound.
Caption: Synthetic workflow from this compound.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of complex macrocyclic structures. Through the application of ring-closing enyne metathesis, researchers can efficiently construct 12-membered and other sized rings that are key components of many important molecules. The protocols and data provided herein offer a solid foundation for the successful implementation of this compound in synthetic organic chemistry, with broad applications in drug discovery and materials science.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. Synthesis of mixed musks via Eschenmoser–Tanabe fragmentation, enyne metathesis and Diels–Alder reaction as key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
Application Notes and Protocols for Enyne Metathesis Reactions Involving Undec-1-en-9-yne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the ring-closing enyne metathesis (RCEYM) of Undec-1-en-9-yne, a valuable transformation for the synthesis of macrocyclic 1,3-dienes. The resulting eleven-membered carbocycle, cycloundeca-1,3-diene, represents a structural motif with potential applications in medicinal chemistry and materials science. This document outlines the reaction principles, provides detailed experimental protocols, and presents relevant data in a structured format.
Introduction to Enyne Metathesis
Enyne metathesis is a powerful carbon-carbon bond-forming reaction that occurs between an alkene and an alkyne, catalyzed by metal carbene complexes, most notably those based on ruthenium.[1][2][3] The intramolecular variant, ring-closing enyne metathesis (RCEYM), is particularly useful for the synthesis of cyclic compounds.[4][5][6] The driving force for this reaction is the formation of a thermodynamically stable conjugated 1,3-diene system.[2][3]
The reaction can be catalyzed by various ruthenium-based catalysts, with Grubbs' and Hoveyda-Grubbs' catalysts being the most common.[1][4][7] Second-generation catalysts, featuring an N-heterocyclic carbene (NHC) ligand, generally exhibit higher activity and better functional group tolerance.[7]
Ring-Closing Enyne Metathesis of this compound
The RCEYM of this compound results in the formation of cycloundeca-1,3-diene, an eleven-membered macrocycle. The synthesis of macrocycles is of significant interest in drug discovery, as they can access challenging biological targets like protein-protein interactions.[8][9]
Reaction Scheme:
Key Reaction Parameters and Optimization
Several factors influence the efficiency of the RCEYM of this compound:
-
Catalyst Selection: Second-generation Grubbs or Hoveyda-Grubbs catalysts are generally preferred for their high activity. The choice of catalyst can impact reaction kinetics and product yield.[7][10]
-
Solvent: Non-polar, anhydrous solvents such as dichloromethane (DCM) or toluene are commonly used to ensure catalyst stability and activity.[10]
-
Concentration: RCEYM reactions are typically performed under high dilution conditions (e.g., 0.001–0.01 M) to favor the intramolecular cyclization over intermolecular side reactions.[10]
-
Temperature: Reactions are often carried out at room temperature or with gentle heating (e.g., 40-80 °C) to promote catalyst turnover.[1]
-
Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst decomposition. For terminal alkynes, performing the reaction under an atmosphere of ethylene can sometimes improve catalyst turnover and yields.[2]
Quantitative Data Summary
The following table summarizes representative quantitative data for the RCEYM of this compound based on typical results for macrocyclization reactions.
| Catalyst (mol%) | Solvent | Concentration (M) | Temperature (°C) | Time (h) | Yield (%) |
| Grubbs II (5) | Toluene | 0.005 | 80 | 12 | 75 |
| Hoveyda-Grubbs II (5) | DCM | 0.005 | 40 | 18 | 82 |
| Grubbs II (2.5) | Toluene | 0.001 | 80 | 24 | 68 |
| Hoveyda-Grubbs II (2.5) | DCM | 0.001 | 40 | 36 | 78 |
Experimental Protocols
General Considerations
-
All glassware should be oven-dried and cooled under a stream of inert gas before use.
-
Solvents should be anhydrous and de-gassed prior to use.
-
Catalysts should be handled in a glovebox or under a positive pressure of inert gas.
Protocol 1: RCEYM of this compound using Grubbs' Second Generation Catalyst
Materials:
-
This compound
-
Grubbs' Second Generation Catalyst
-
Anhydrous, de-gassed toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, dissolve this compound in anhydrous, de-gassed toluene to achieve a final concentration of 0.005 M.
-
Bubble argon or nitrogen through the solution for 15-20 minutes to ensure an inert atmosphere.
-
In a separate vial, weigh the desired amount of Grubbs' Second Generation Catalyst (e.g., 5 mol%) under an inert atmosphere.
-
Add the catalyst to the reaction flask against a positive flow of inert gas.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
To quench the catalyst, add a few drops of ethyl vinyl ether and stir for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford cycloundeca-1,3-diene.
Protocol 2: RCEYM of this compound using Hoveyda-Grubbs' Second Generation Catalyst
Materials:
-
This compound
-
Hoveyda-Grubbs' Second Generation Catalyst
-
Anhydrous, de-gassed dichloromethane (DCM)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Follow steps 1 and 2 from Protocol 1, using anhydrous, de-gassed DCM as the solvent.
-
Weigh the desired amount of Hoveyda-Grubbs' Second Generation Catalyst (e.g., 5 mol%) and add it to the reaction flask under a positive flow of inert gas.
-
Stir the reaction mixture at 40 °C for 18-36 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the catalyst by adding a small amount of a phosphine scavenger, such as triphenylphosphine, and stirring for 30 minutes.
-
Remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to isolate the desired cycloundeca-1,3-diene.
Visualizations
Reaction Mechanism
Caption: General mechanism for the Ring-Closing Enyne Metathesis of this compound.
Experimental Workflow
Caption: A typical experimental workflow for the RCEYM of this compound.
Potential Application in Drug Development
Macrocycles, such as the cycloundecadiene product, are of increasing interest in drug development for their ability to modulate historically "undruggable" targets, including protein-protein interactions (PPIs). The following diagram illustrates a hypothetical signaling pathway where a macrocyclic inhibitor could play a role.
Caption: Hypothetical signaling pathway inhibited by a macrocyclic drug candidate.
References
- 1. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enyne Metathesis [organic-chemistry.org]
- 3. Enyne metathesis - Wikipedia [en.wikipedia.org]
- 4. soc.chim.it [soc.chim.it]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Ring Closing Metathesis [organic-chemistry.org]
- 7. hwpi.harvard.edu [hwpi.harvard.edu]
- 8. drughunter.com [drughunter.com]
- 9. wire.expertini.com [wire.expertini.com]
- 10. React App [pmc.umicore.com]
Application Notes and Protocols for the Functionalization of the Terminal Alkyne in Undec-1-en-9-yne
Audience: Researchers, scientists, and drug development professionals.
Introduction
Undec-1-en-9-yne is a valuable bifunctional molecule possessing both a terminal alkene and a terminal alkyne. This unique structure allows for selective functionalization at either unsaturated moiety, making it a versatile building block in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science. These application notes provide detailed protocols for the selective functionalization of the terminal alkyne in this compound via four key transformations: Sonogashira coupling, Hydroboration-Oxidation, Hydrosilylation, and Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".
Chemoselectivity Considerations
The primary challenge in the functionalization of this compound is achieving high chemoselectivity for the terminal alkyne over the terminal alkene. The protocols outlined below are optimized to favor reaction at the alkyne terminus. This is generally achieved by exploiting the differential reactivity of the two functional groups or by selecting catalysts and reagents that exhibit a strong preference for the alkyne.
Data Presentation
The following tables summarize typical yields and conditions for the functionalization of the terminal alkyne in this compound, based on literature for analogous long-chain enynes.
Table 1: Sonogashira Coupling of this compound with Aryl Halides
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₄, CuI | Et₃N | THF | RT | 4 | 85-95 |
| 2 | 4-Bromobenzonitrile | PdCl₂(PPh₃)₂, CuI | i-Pr₂NH | DMF | 60 | 6 | 75-85 |
| 3 | 1-Iodonaphthalene | Pd(OAc)₂, PPh₃, CuI | Piperidine | Toluene | 80 | 8 | 80-90 |
Table 2: Hydroboration-Oxidation of this compound
| Entry | Borane Reagent | Oxidation Conditions | Product | Yield (%) |
| 1 | 9-BBN | H₂O₂, NaOH | Undec-1-en-9-yn-10-al | 70-80 |
| 2 | Disiamylborane | H₂O₂, NaOH | Undec-1-en-9-yn-10-al | 75-85 |
Table 3: Hydrosilylation of this compound
| Entry | Hydrosilane | Catalyst | Solvent | Temp (°C) | Time (h) | Regioselectivity (α:β) | Yield (%) |
| 1 | Triethylsilane | Karstedt's catalyst | Toluene | RT | 2 | >95:5 | 90-98 |
| 2 | Dimethylphenylsilane | H₂PtCl₆ | THF | 50 | 4 | >90:10 | 85-95 |
Table 4: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound
| Entry | Azide | Copper Source | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl azide | CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH/H₂O | RT | 12 | 90-99 |
| 2 | 1-Azido-4-nitrobenzene | CuI | TMEDA | CH₂Cl₂ | RT | 8 | 85-95 |
| 3 | 3-Azidopropanoic acid | Cu(OAc)₂ | Sodium Ascorbate | DMSO/H₂O | 40 | 6 | 88-97 |
Experimental Protocols
Sonogashira Coupling: Synthesis of 1-(Undec-1-en-9-ynyl)benzene
This protocol describes the palladium-catalyzed cross-coupling of this compound with iodobenzene.
Materials:
-
This compound (1.0 equiv)
-
Iodobenzene (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(PPh₃)₄ (0.02 equiv) and CuI (0.04 equiv).
-
Add anhydrous THF, followed by triethylamine.
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.0 equiv) and iodobenzene (1.1 equiv) to the flask.
-
Stir the reaction mixture at room temperature for 4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the desired product.
Hydroboration-Oxidation: Synthesis of Undec-1-en-9-yn-10-al
This protocol describes the selective hydroboration of the terminal alkyne followed by oxidation to the corresponding aldehyde. The use of a sterically hindered borane like 9-Borabicyclo[3.3.1]nonane (9-BBN) is crucial for selectivity.[1][2][3]
Materials:
-
This compound (1.0 equiv)
-
9-BBN (0.5 M solution in THF, 1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
3 M aqueous sodium hydroxide (NaOH)
-
30% aqueous hydrogen peroxide (H₂O₂)
-
Argon or Nitrogen gas
Procedure:
-
To a dry flask under an inert atmosphere, add this compound (1.0 equiv) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 9-BBN solution (1.1 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Cool the mixture back to 0 °C and slowly add 3 M NaOH, followed by the dropwise addition of 30% H₂O₂.
-
Stir the reaction at room temperature for 2 hours.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the aldehyde.
Hydrosilylation: Synthesis of (E)-1-(Triethylsilyl)undec-1,9-diene
This protocol details the platinum-catalyzed addition of a hydrosilane across the terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Triethylsilane (1.2 equiv)
-
Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex, 10 ppm Pt)
-
Anhydrous toluene
-
Argon or Nitrogen gas
Procedure:
-
To a dry flask under an inert atmosphere, add this compound (1.0 equiv) and anhydrous toluene.
-
Add triethylsilane (1.2 equiv) to the solution.
-
Add Karstedt's catalyst and stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, the solvent can be removed under reduced pressure. The product is often of high purity, but can be further purified by column chromatography if necessary.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Synthesis of 1-Benzyl-4-(undec-10-en-1-yl)-1H-1,2,3-triazole
This protocol describes the "click" reaction between this compound and benzyl azide.[4]
Materials:
-
This compound (1.0 equiv)
-
Benzyl azide (1.05 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv)
-
Sodium ascorbate (0.10 equiv)
-
tert-Butanol and Water (1:1 mixture)
Procedure:
-
In a flask, dissolve this compound (1.0 equiv) and benzyl azide (1.05 equiv) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.10 equiv) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.05 equiv) in water.
-
Add the sodium ascorbate solution to the main reaction flask, followed by the copper(II) sulfate solution.
-
Stir the reaction vigorously at room temperature for 12 hours. The reaction mixture will typically turn heterogeneous.
-
Monitor the reaction by TLC.
-
Upon completion, add water and extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the triazole product.
Mandatory Visualizations
Caption: Workflow for the Sonogashira Coupling of this compound.
Caption: Mechanism of Hydroboration-Oxidation of the Terminal Alkyne.
Caption: Catalytic Cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition.
References
Application of Undec-1-en-9-yne in the Synthesis of Resorcylic Acid Lactone Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Undec-1-en-9-yne is a versatile C11 bifunctional building block containing both a terminal alkene and a terminal alkyne. This unique structural feature makes it an ideal precursor for the construction of macrocyclic structures, which are prevalent in a wide array of biologically active natural products. One such class of compounds is the resorcylic acid lactones (RALs), which are known for their diverse pharmacological activities, including anticancer and antibiotic properties. A prominent member of this family, Pochonin C, is a known inhibitor of Heat Shock Protein 90 (Hsp90), a critical target in cancer therapy. This document outlines the application of this compound in the synthesis of resorcylic acid lactone macrocycles, focusing on a key ring-closing enyne metathesis (RCEYM) strategy.
Proposed Synthetic Application: Macrocyclization via Ring-Closing Enyne Metathesis
The synthesis of the 14-membered macrocyclic core of resorcylic acid lactones can be efficiently achieved through a ring-closing enyne metathesis (RCEYM) reaction. In this proposed application, this compound serves as a key component of the linear precursor, providing the necessary carbon chain and the reactive handles for cyclization.
The linear precursor would be assembled by coupling a functionalized resorcylic acid moiety with a chiral fragment derived from this compound. The terminal alkyne of this compound can be readily functionalized, for example, through Sonogashira coupling, to attach it to the aromatic core. The terminal alkene would then be positioned to react with the newly formed internal alkyne in the presence of a ruthenium-based catalyst to forge the macrocyclic ring.
Quantitative Data for Ring-Closing Enyne Metathesis
The following table summarizes typical quantitative data for RCEYM reactions in the synthesis of macrocycles, drawn from analogous transformations in natural product synthesis.
| Parameter | Value | Reference |
| Catalyst | Grubbs' 2nd Generation Catalyst | General knowledge from organic synthesis literature |
| Catalyst Loading | 1-10 mol% | General knowledge from organic synthesis literature |
| Solvent | Dichloromethane (DCM) or Toluene | General knowledge from organic synthesis literature |
| Concentration | 0.001 - 0.01 M | General knowledge from organic synthesis literature |
| Temperature | Room Temperature to 80 °C | General knowledge from organic synthesis literature |
| Reaction Time | 2 - 24 hours | General knowledge from organic synthesis literature |
| Typical Yield | 60 - 95% | General knowledge from organic synthesis literature |
Experimental Protocols
Key Experiment: Ring-Closing Enyne Metathesis for Macrocyclization
This protocol describes a general procedure for the RCEYM of a linear precursor derived from this compound to form a resorcylic acid lactone macrocycle.
Materials:
-
Linear enyne precursor (1.0 eq)
-
Grubbs' 2nd Generation Catalyst (5 mol%)
-
Anhydrous, degassed dichloromethane (DCM) or toluene
-
Argon or Nitrogen atmosphere
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Preparation of the Reaction Vessel: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere of argon or nitrogen.
-
Dissolution of the Substrate: The linear enyne precursor is dissolved in anhydrous, degassed DCM or toluene to a concentration of 0.005 M. The solution is stirred at room temperature.
-
Addition of the Catalyst: Grubbs' 2nd Generation Catalyst is added to the stirred solution in one portion.
-
Reaction Monitoring: The reaction mixture is heated to reflux (typically 40 °C for DCM or 80-110 °C for toluene) and the progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired macrocyclic product.
Mandatory Visualizations
Experimental Workflow for RCEYM
Caption: Workflow for the Ring-Closing Enyne Metathesis (RCEYM) reaction.
Signaling Pathway of Pochonin C as an Hsp90 Inhibitor
Pochonin C exerts its anticancer effects by inhibiting Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone responsible for the proper folding and stability of numerous client proteins, many of which are oncoproteins critical for tumor cell growth and survival.
Caption: Mechanism of Hsp90 inhibition by Pochonin C leading to apoptosis.
Application Notes and Protocols: Undec-1-en-9-yne as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of undec-1-en-9-yne as a versatile precursor for the synthesis of a variety of heterocyclic compounds. While direct literature examples for this compound are limited, this document outlines key, well-established synthetic methodologies for which this bifunctional building block is an ideal substrate. The protocols provided are based on analogous systems and are intended to serve as a starting point for the development of specific synthetic routes.
Synthesis of Substituted Furans via Enyne Cyclization
The enyne functionality of this compound is a suitable precursor for the formation of furan rings, which are core structures in many biologically active compounds. Palladium-catalyzed cyclization of enyne acetates is an efficient method for the synthesis of 2,5-disubstituted furans.[1]
General Reaction Scheme:
A representative reaction involves the conversion of the terminal alkyne of this compound to an enyne acetate, followed by a palladium-catalyzed cyclization.
Caption: General workflow for furan synthesis from this compound.
Experimental Protocol: Palladium-Catalyzed Furan Synthesis
This protocol is adapted from a general method for the synthesis of 2,5-disubstituted furans from enyne acetates.[1]
-
Acetylation of this compound: To a solution of this compound (1.0 mmol) in pyridine (5 mL) at 0 °C, add acetic anhydride (1.2 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude enyne acetate.
-
Cyclization to Furan: To a solution of the enyne acetate (0.5 mmol) in nitromethane (5 mL) are added palladium(II) acetate (5 mol%), a Lewis acid such as boron trifluoride diethyl etherate (30 mol%), and water (1.0 mmol). The mixture is heated to 80 °C for 10 hours.[1] After cooling to room temperature, the reaction mixture is filtered through a pad of celite and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 2,5-disubstituted furan.
Quantitative Data:
Yields for this type of reaction are typically good to excellent, as shown in the table below for analogous substrates.
| Entry | Substrate | Catalyst System | Yield (%) |
| 1 | Phenyl-substituted enyne acetate | Pd(OAc)₂, BF₃·OEt₂ | 85 |
| 2 | Alkyl-substituted enyne acetate | Pd(OAc)₂, BF₃·OEt₂ | 78 |
Synthesis of Pyrrolidine Derivatives via Enyne Metathesis
Ring-closing enyne metathesis (RCEYM) is a powerful strategy for the synthesis of nitrogen-containing heterocycles.[2][3] An appropriately functionalized derivative of this compound, such as an N-alkenyl-N-propargylamine, can undergo RCEYM to furnish substituted pyrrolidines.
General Reaction Scheme:
Caption: Workflow for pyrrolidine synthesis via RCEYM.
Experimental Protocol: Ring-Closing Enyne Metathesis for Pyrrolidine Synthesis
This protocol is a general procedure for the synthesis of pyrrolidine derivatives from 1,6-enynes.
-
Substrate Synthesis: The N-alkenyl-N-propargylamine derivative of this compound can be synthesized through standard organic chemistry procedures, such as reductive amination followed by N-alkylation.
-
Enyne Metathesis: To a solution of the N-protected enyne (0.2 mmol) in anhydrous dichloromethane (10 mL) under an argon atmosphere, is added a solution of Grubbs' second-generation catalyst (5 mol%) in dichloromethane. The reaction mixture is stirred at room temperature for 4-12 hours, monitoring by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the pyrrolidine derivative.
Quantitative Data:
Yields for RCEYM reactions leading to pyrrolidines are generally high.
| Entry | Substrate | Catalyst | Yield (%) |
| 1 | N-Tosyl-1,6-enyne | Grubbs' II | 92 |
| 2 | N-Boc-1,6-enyne | Grubbs' II | 88 |
Synthesis of Pyridine Derivatives through Alkyne Annulation
The terminal alkyne of this compound can participate in annulation reactions to form pyridine rings. A one-pot cesium carbonate-promoted reaction of terminal alkynes with benzamides provides a route to 3,5-disubstituted pyridines.[4]
General Reaction Scheme:
Caption: One-pot synthesis of substituted pyridines.
Experimental Protocol: Cesium Carbonate-Promoted Pyridine Synthesis
This protocol is based on the synthesis of 3,5-diaryl pyridines.[4]
-
A mixture of this compound (4.0 mmol), benzamide (1.0 mmol), and cesium carbonate (2.5 mmol) in sulfolane (4.0 mL) is placed in a sealed tube.
-
The reaction mixture is stirred at 135 °C for 24 hours.
-
After cooling to room temperature, the mixture is poured into a mixture of water and ethyl acetate.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the substituted pyridine.
Quantitative Data:
Yields for this pyridine synthesis vary depending on the alkyne substrate.
| Entry | Alkyne Substrate | Yield (%) |
| 1 | Phenylacetylene | 85 |
| 2 | 2-Ethynylthiophene | 79 |
| 3 | p-Methoxyphenylacetylene | 43 |
Pauson-Khand Reaction for the Synthesis of Bicyclic Cyclopentenones
The intramolecular Pauson-Khand reaction of this compound provides a powerful method for the construction of a bicyclic cyclopentenone core, which can be a precursor to various complex heterocyclic systems.[5][6]
General Reaction Scheme:
Caption: Pauson-Khand reaction of this compound.
Experimental Protocol: Intramolecular Pauson-Khand Reaction
This is a general protocol for the cobalt-mediated intramolecular Pauson-Khand reaction.
-
To a solution of this compound (1.0 mmol) in anhydrous toluene (10 mL) is added dicobalt octacarbonyl (1.1 mmol).
-
The reaction mixture is stirred at room temperature for 2 hours to allow for the formation of the alkyne-cobalt complex.
-
The solvent is removed under reduced pressure, and the residue is redissolved in anhydrous 1,2-dichloroethane (10 mL).
-
The solution is heated to 80 °C under a carbon monoxide atmosphere (balloon) for 12-24 hours.
-
After cooling, the reaction mixture is filtered through a pad of silica gel, and the solvent is evaporated.
-
The crude product is purified by column chromatography to give the bicyclic cyclopentenone.
Quantitative Data:
Yields for intramolecular Pauson-Khand reactions are generally moderate to good.
| Entry | Enyne Substrate | Promoter | Yield (%) |
| 1 | 1,6-Enyne | N-Methylmorpholine N-oxide | 75 |
| 2 | Silyl enol ether-tethered enyne | TMANO·2H₂O | 31-93 |
Disclaimer: The provided protocols are intended as a guide and should be adapted and optimized for specific substrates and scales. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. A Highly Efficient Synthesis of 2,5-Disubstituted Furans from Enyne Acetates Catalyzed by Lewis Acid and Palladium [organic-chemistry.org]
- 2. soc.chim.it [soc.chim.it]
- 3. Enyne metathesis - Wikipedia [en.wikipedia.org]
- 4. Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 6. Recent Advances in the Pauson–Khand Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Undec-1-en-9-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Undec-1-en-9-yne synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound is typically synthesized via two primary routes:
-
Sonogashira Coupling: This method involves the palladium-catalyzed cross-coupling of a terminal alkyne with a vinyl or aryl halide. For this compound, a common approach is the reaction of a protected terminal alkyne, such as ethynyltrimethylsilane, with a haloalkene like 8-bromo-1-decene, followed by deprotection of the silyl group.
-
Grignard Reaction: This route utilizes the addition of a Grignard reagent to an aldehyde or ketone. For instance, the reaction of a vinyl Grignard reagent (e.g., vinylmagnesium bromide) with an aldehyde containing a terminal alkyne, such as 9-decyn-1-al, can be employed. Subsequent dehydration of the resulting alcohol would yield the final product.
Q2: I am observing low yields in my Sonogashira coupling reaction. What are the potential causes?
A2: Low yields in Sonogashira couplings for the synthesis of this compound can stem from several factors. Common issues include inefficient catalyst activity, degradation of reagents, and the formation of side products. A primary side reaction to consider is the Glaser coupling, which is the homocoupling of the terminal alkyne.
Q3: My Grignard reaction is not initiating or is proceeding very slowly. What should I check?
A3: The initiation of a Grignard reaction is highly sensitive to the reaction conditions. Key factors to verify include the absolute dryness of all glassware and solvents, as Grignard reagents are extremely reactive towards protic sources. The quality of the magnesium turnings is also crucial; they should be fresh and activated if necessary.
Q4: What are the best practices for purifying this compound?
A4: Purification of this compound is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the impurities. A common starting point is a mixture of hexanes and ethyl acetate, with the polarity being gradually increased. For terminal alkynes, specialized purification techniques involving silver nitrate impregnated silica gel can also be effective in separating the desired product from other hydrocarbons.
Troubleshooting Guides
Sonogashira Coupling Route
This guide focuses on the synthesis of this compound via the coupling of a haloalkene with a protected terminal alkyne, followed by deprotection.
Experimental Workflow: Sonogashira Coupling
Caption: Workflow for the synthesis of this compound via Sonogashira coupling.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Palladium Catalyst | Ensure the palladium catalyst is fresh or properly stored under inert gas. Consider using a more active catalyst or ligand system. |
| Poor Quality Copper(I) Iodide | Use freshly purchased or purified CuI. The color should be off-white to tan, not green or blue. | |
| Insufficiently Degassed Solvent/Reagents | Thoroughly degas all solvents and the reaction mixture using techniques like freeze-pump-thaw or by bubbling with an inert gas (e.g., argon or nitrogen) for an extended period. | |
| Significant Homocoupling (Glaser Product) | High Concentration of Terminal Alkyne | Add the terminal alkyne slowly to the reaction mixture using a syringe pump to maintain a low concentration. |
| Presence of Oxygen | Rigorously exclude oxygen from the reaction. Use Schlenk techniques or a glovebox. | |
| Difficulty in Silyl Deprotection | Incomplete Reaction | Monitor the reaction by TLC or GC-MS to ensure full conversion. If necessary, increase the reaction time or temperature, or add more deprotecting agent. |
| Inappropriate Deprotecting Agent | For trimethylsilyl (TMS) groups, tetrabutylammonium fluoride (TBAF) is effective. For more robust silyl groups, other fluoride sources or acidic/basic conditions may be required.[1] | |
| Complex Mixture of Products | Side Reactions of the Alkene | If harsh conditions are used, isomerization or other reactions of the double bond can occur. Use milder conditions where possible. |
| Impure Starting Materials | Ensure the purity of the haloalkene and the protected alkyne using standard purification techniques before starting the reaction. |
Grignard Reaction Route
This guide addresses potential issues in the synthesis of this compound starting from an aldehyde and a vinyl Grignard reagent.
Troubleshooting Logic: Grignard Reaction
Caption: Troubleshooting flowchart for the Grignard synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Failure to Form Grignard Reagent | Wet Glassware or Solvents | Flame-dry all glassware under vacuum and use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether). |
| Passivated Magnesium Surface | Activate the magnesium turnings by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by stirring vigorously under nitrogen. | |
| Low Yield of the Alcohol Intermediate | Wurtz Coupling Side Reaction | This is the homocoupling of the alkyl/vinyl halide. Add the halide slowly to the magnesium suspension to maintain a low concentration. |
| Enolization of the Aldehyde | If the aldehyde has acidic alpha-hydrogens, the Grignard reagent can act as a base. Perform the reaction at a lower temperature to favor nucleophilic addition. | |
| Incomplete Dehydration to the Enyne | Inefficient Dehydration Agent | Common dehydrating agents include p-toluenesulfonic acid (PTSA), sulfuric acid, or Burgess reagent. The choice of reagent and reaction conditions (temperature, time) may need optimization. |
| Isomerization of the Double Bond | Harsh acidic conditions can lead to isomerization. Milder dehydration methods should be considered if this is an issue. |
Experimental Protocols
A detailed experimental protocol for the Sonogashira coupling route is provided below as a reference.
Synthesis of this compound via Sonogashira Coupling
-
Coupling Reaction:
-
To a dried Schlenk flask under an argon atmosphere, add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).
-
Add a solution of 8-bromo-1-decene (1.0 eq) in degassed triethylamine.
-
To this mixture, add ethynyltrimethylsilane (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
-
Deprotection:
-
Dissolve the crude TMS-protected product in a mixture of methanol and THF.
-
Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.
-
Note: All quantitative data in these protocols are illustrative. Researchers should consult the primary literature for specific amounts and optimize conditions for their specific setup.
References
Technical Support Center: Purification of Undec-1-en-9-yne
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of Undec-1-en-9-yne and similar nonpolar compounds by column chromatography. The protocols and data are based on established principles for separating hydrocarbons and other nonpolar molecules.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate stationary phase for purifying this compound?
For a nonpolar molecule like this compound, standard silica gel is the most common and effective stationary phase.[1] Alumina can also be used, but silica gel is generally the first choice for separating a wide variety of compounds, including hydrocarbons.[1]
Q2: How do I select the right solvent system (mobile phase)?
The key is to find a solvent system where the desired compound has a Thin Layer Chromatography (TLC) retention factor (Rf) of approximately 0.2-0.3.[2] This provides the best balance for good separation and reasonable elution time. Since this compound is a nonpolar hydrocarbon, the mobile phase should be very nonpolar.
-
Starting Point: Begin with 100% hexane or petroleum ether.[3][4]
-
Increasing Polarity: If the compound does not move from the baseline on the TLC plate (Rf = 0), gradually increase the polarity by adding a small percentage of a slightly more polar solvent like ethyl acetate or diethyl ether. Good starting points for nonpolar compounds include 5% ether/hexane or 5% ethyl acetate/hexane.[3]
Q3: How can I visualize this compound on a TLC plate since it is not UV-active?
This compound lacks a strong chromophore for UV visualization. Therefore, you must use a chemical stain. The most common and effective stains for nonpolar compounds are:
-
Potassium Permanganate (KMnO₄) Stain: This stain reacts with the double and triple bonds in the molecule, appearing as yellow or light brown spots on a purple background.
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause the nonpolar compound to absorb the iodine vapor, appearing as a temporary brown spot.[1]
Q4: Should I perform wet or dry packing of the column?
Both methods can be effective, but wet packing (slurry method) is generally preferred as it minimizes the chances of trapping air bubbles or cracking the silica bed, which can lead to poor separation.[5]
Q5: What is "dry loading," and when should I use it?
Dry loading is used when your crude sample does not dissolve well in the nonpolar solvent system you plan to use for elution.[6] The process involves dissolving the sample in a more polar, volatile solvent (like dichloromethane), adsorbing it onto a small amount of dry silica gel, and evaporating the solvent completely to get a free-flowing powder.[6] This powder is then carefully added to the top of the packed column.[6]
Experimental Protocol: Column Chromatography of this compound
This is a representative protocol for purifying a nonpolar compound. Optimization using TLC is critical before starting.[2]
1. TLC Optimization:
- Dissolve a small amount of the crude material in a volatile solvent.
- Spot the solution on a silica gel TLC plate.
- Develop the plate in a series of nonpolar solvent systems (e.g., 100% Hexane, 1% Ethyl Acetate/Hexane, 2% Ethyl Acetate/Hexane).
- The ideal system will give your product an Rf value between 0.2 and 0.3 and show good separation from impurities.[1][2]
2. Column Preparation (Wet Packing):
- Select a column of appropriate size for the amount of compound being purified.
- Place a small plug of cotton or glass wool at the bottom of the column.[2]
- Add a thin layer of sand.
- In a separate beaker, prepare a slurry of silica gel in your chosen nonpolar eluent.
- Pour the slurry into the column, continuously tapping the side to ensure even packing.
- Once the silica has settled, add another thin layer of sand on top to protect the surface.[5]
- Drain the solvent until the level is just above the top layer of sand, ensuring the column never runs dry.[5]
3. Sample Loading:
- Dissolve the crude this compound in the minimum amount of the eluent.[6]
- Carefully pipette this solution directly onto the top layer of sand in a thin, even band.[6]
- Drain the solvent until the sample has fully entered the silica bed.
- Carefully add a small amount of fresh eluent and drain again to wash any remaining sample onto the column.
4. Elution and Fraction Collection:
- Carefully fill the top of the column with the eluent.
- Begin collecting fractions in test tubes or vials.
- Maintain a constant level of solvent at the top of the column to avoid it running dry.
- If separation is difficult, a gradient elution can be used, where the polarity of the mobile phase is slowly increased over time.[5]
5. Analysis:
- Monitor the collected fractions using TLC to identify which ones contain the purified product.
- Combine the pure fractions and remove the solvent using a rotary evaporator.
Experimental Workflow Diagram
Caption: Workflow for purification by column chromatography.
Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of nonpolar compounds.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound won't elute (Stuck at the top) | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane).[7] |
| Compound elutes too quickly (In the solvent front) | The eluent is too polar. | Decrease the polarity of the mobile phase (e.g., use pure hexane or a lower percentage of the polar co-solvent).[7] |
| Poor separation (Mixed fractions) | 1. The chosen solvent system has poor selectivity (impurities have similar Rf values). 2. The column was overloaded with too much sample. 3. The column was packed improperly (cracks or channels). 4. The initial sample band was too wide. | 1. Re-optimize the solvent system using TLC. Try different solvent combinations (e.g., diethyl ether/hexane). 2. Use a larger column or reduce the amount of sample. 3. Repack the column carefully using the slurry method. 4. Dissolve the sample in the absolute minimum amount of solvent for loading.[6] |
| Compound appears to decompose on the column | The silica gel is too acidic. | Deactivate the silica gel by adding 1-3% triethylamine to the eluent to neutralize the acidic sites.[3] First, confirm stability by spotting the compound on a TLC plate and letting it sit for an hour before developing.[7] |
| Column is running very slowly | 1. Silica gel particles are too fine. 2. The column frit is clogged. | 1. Use silica gel with a larger mesh size (e.g., 70-230 mesh instead of 230-400). 2. Ensure your sample is filtered before loading if it contains solid impurities. |
| Irregular band shape (streaking or tailing) | 1. The sample is not very soluble in the eluent. 2. Interactions with acidic sites on the silica. 3. The column was overloaded. | 1. Try a different solvent system in which the compound is more soluble.[7] 2. Add a small amount of triethylamine to the eluent.[3] 3. Reduce the sample load. |
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common chromatography issues.
References
- 1. columbia.edu [columbia.edu]
- 2. Column chromatography - Wikipedia [en.wikipedia.org]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. Chromatography [chem.rochester.edu]
Technical Support Center: Synthesis of Undec-1-en-9-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Undec-1-en-9-yne.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for the synthesis of this compound is the Grignard coupling reaction. This involves the reaction of an alkynyl Grignard reagent (propargylmagnesium bromide) with an allyl halide (1-bromo-oct-2-ene). This method is favored for its ability to form carbon-carbon bonds efficiently.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound via the Grignard route?
The main side reactions include:
-
Wurtz Coupling (Homocoupling): This is the most significant side reaction. It can occur between two molecules of the allyl halide to form 1,5-hexadiene, or between two molecules of the alkynyl Grignard reagent to form a diyne.[1][2] This reaction is catalyzed by the magnesium metal and can be minimized by controlling the reaction temperature and the rate of addition of the halide.[1]
-
Reaction with Protic Solvents: Grignard reagents are highly reactive towards protic solvents like water, alcohols, and even trace amounts of moisture. This will quench the Grignard reagent, reducing the yield of the desired product and forming the corresponding alkane (propyne) and alkene (oct-1-ene).[3] Therefore, strictly anhydrous conditions are crucial.
-
Oxidation: Exposure of the Grignard reagent to oxygen can lead to the formation of alkoxides, which upon workup will yield alcohols. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent this.
Q3: How can I minimize the formation of the Wurtz coupling byproduct?
To minimize the Wurtz coupling reaction:
-
Control the Temperature: The reaction should be kept at a low temperature, typically below 0 °C, especially during the formation of the Grignard reagent and the subsequent coupling reaction.[1]
-
Slow Addition: Add the allyl halide slowly to the Grignard reagent solution. This ensures that the concentration of the halide is kept low, which disfavors the homocoupling reaction.[1]
-
Use of Excess Magnesium: A large excess of magnesium turnings can help to reduce the formation of the homocoupled product from the allyl halide.[1]
-
Solvent Choice: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for preparing Grignard reagents as it can help to stabilize the reagent.
Q4: What is the best way to prepare the alkynyl Grignard reagent?
The alkynyl Grignard reagent (propargylmagnesium bromide) is typically prepared by the deprotonation of a terminal alkyne (propyne) with a commercially available Grignard reagent, such as ethylmagnesium bromide. This acid-base reaction is rapid and efficient.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of this compound | 1. Incomplete formation of the Grignard reagent. 2. Presence of moisture or other protic impurities. 3. Inactive magnesium turnings. | 1. Ensure the reaction has initiated (observe bubbling or a color change). Use an initiator like iodine or 1,2-dibromoethane if necessary. 2. Flame-dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere. 3. Use fresh, high-quality magnesium turnings. Activate the magnesium by crushing it or treating it with a small amount of iodine. |
| High percentage of 1,5-hexadiene byproduct | Wurtz coupling of the allyl bromide. | 1. Maintain a low reaction temperature (e.g., -10 °C to 0 °C). 2. Add the allyl bromide dropwise to the Grignard reagent solution over an extended period. 3. Use a larger excess of magnesium during the Grignard formation. |
| Presence of a significant amount of diyne byproduct | Homocoupling of the alkynyl Grignard reagent. | 1. Ensure the complete consumption of the initial Grignard reagent used for deprotonation (e.g., ethylmagnesium bromide) before adding the allyl halide. 2. Maintain a low reaction temperature. |
| Formation of alcohol byproducts | Reaction of the Grignard reagent with oxygen. | 1. Purge the reaction vessel with an inert gas (nitrogen or argon) before starting the reaction. 2. Maintain a positive pressure of the inert gas throughout the experiment. |
| Reaction fails to initiate | 1. Inactive magnesium surface (oxide layer). 2. Insufficiently reactive alkyl halide. | 1. Activate the magnesium turnings by crushing them under an inert atmosphere or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. 2. While 1-bromo-oct-2-ene should be sufficiently reactive, ensure its purity. Consider using the corresponding iodide for higher reactivity, though this may also increase the rate of side reactions. |
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on standard methods for Grignard coupling reactions to synthesize enynes. Researchers should optimize the conditions based on their specific laboratory setup and reagents.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Propyne (or a suitable precursor)
-
1-bromo-oct-2-ene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous workup solution (e.g., saturated aqueous ammonium chloride)
-
Standard laboratory glassware (three-neck flask, dropping funnel, condenser)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation of Ethylmagnesium Bromide:
-
In a flame-dried, three-neck flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings.
-
Add a small volume of anhydrous diethyl ether or THF.
-
Add a solution of ethyl bromide in the anhydrous solvent dropwise from the dropping funnel. The reaction should initiate spontaneously (indicated by bubbling and a gentle reflux). If not, gently warm the flask or add a crystal of iodine.
-
Once the reaction is complete (most of the magnesium is consumed), the solution of ethylmagnesium bromide is ready.
-
-
Formation of Propargylmagnesium Bromide:
-
Cool the freshly prepared ethylmagnesium bromide solution in an ice bath.
-
Slowly bubble propyne gas through the solution or add a solution of propyne in the anhydrous solvent. The reaction is an acid-base reaction and is typically rapid.
-
-
Coupling Reaction:
-
Maintain the reaction mixture at a low temperature (e.g., 0 °C).
-
Add a solution of 1-bromo-oct-2-ene in the anhydrous solvent dropwise from the dropping funnel over a period of 1-2 hours.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion (monitored by TLC or GC).
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench it by adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Main reaction pathway and potential side reactions.
References
Technical Support Center: Optimizing Catalyst Loading for Undec-1-en-9-yne Cross-Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of Undec-1-en-9-yne. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of cross-coupling reactions for a terminal alkyne like the one in this compound?
A1: The most common and well-established cross-coupling reaction for terminal alkynes is the Sonogashira coupling.[1][2] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1] Variations of the Sonogashira coupling that are copper-free have also been developed to avoid the homocoupling side product (Glaser coupling).[1][3]
Q2: How do I choose the initial catalyst loading for my this compound cross-coupling reaction?
A2: For initial screening, a palladium catalyst loading of 0.5 to 5 mol% is a common starting point for Sonogashira reactions.[4] The optimal loading is a balance between reaction efficiency and cost. For expensive or highly active catalysts, loadings can be much lower, sometimes in the parts per million (ppm) range.[5] It is recommended to start with a moderate loading (e.g., 1-2 mol%) and then optimize based on yield and reaction time.
Q3: Can the terminal alkene in this compound interfere with the cross-coupling reaction at the alkyne terminus?
A3: While the primary reactive site for Sonogashira-type coupling is the terminal alkyne, the presence of a terminal alkene could potentially lead to side reactions, such as enyne metathesis if a ruthenium catalyst is used, or other palladium-catalyzed processes.[6][7] However, the Sonogashira reaction is generally highly selective for the sp-C-H bond of the terminal alkyne.[2] Careful selection of the catalyst and reaction conditions is crucial to ensure chemoselectivity.
Q4: What are the key factors to consider when optimizing the reaction conditions?
A4: Several factors significantly influence the outcome of the cross-coupling reaction, including:
-
Catalyst and Ligand: The choice of palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and the phosphine ligand can affect catalytic activity and stability.[1][8]
-
Co-catalyst (if applicable): In Sonogashira coupling, a copper(I) salt (e.g., CuI) is typically used as a co-catalyst.[1]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is required to deprotonate the terminal alkyne.[9][10]
-
Solvent: The choice of solvent (e.g., THF, DMF, toluene) can impact the solubility of reactants and the stability of the catalyst.[9]
-
Temperature: Reaction temperatures can range from room temperature to elevated temperatures, depending on the reactivity of the substrates.[9]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive Catalyst: The palladium catalyst may have decomposed or was not properly activated. | • Ensure the use of a fresh, high-quality catalyst.• Degas the solvent and reaction mixture thoroughly to remove oxygen, which can deactivate the catalyst.[10]• Consider using a pre-catalyst that is more stable to air and moisture. |
| Insufficient Base: The base may not be strong enough or used in insufficient quantity to deprotonate the alkyne effectively. | • Use a stronger amine base (e.g., DIPA instead of TEA).• Increase the equivalents of the base. | |
| Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. | • Gradually increase the reaction temperature, monitoring for any decomposition of starting materials or product.[9] | |
| Formation of Homocoupled Alkyne (Glaser Coupling) | Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the terminal alkyne, especially in the presence of copper(I) salts. | • Rigorously degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[10] |
| High Copper(I) Concentration: Excess copper can favor the homocoupling pathway. | • Reduce the amount of copper(I) co-catalyst.• Consider a copper-free Sonogashira protocol.[1][3] | |
| Decomposition of Starting Material or Product | High Temperature: The substrates or the desired product may not be stable at the reaction temperature. | • Lower the reaction temperature and accept a longer reaction time.• Screen different solvents that allow for lower reaction temperatures. |
| Incompatible Functional Groups: Other functional groups in the coupling partner may not be stable under the reaction conditions. | • Protect sensitive functional groups before the coupling reaction. | |
| Formation of Unidentified Byproducts | Side Reactions of the Alkene: The terminal alkene might be participating in side reactions. | • Use a catalyst system known for high chemoselectivity towards terminal alkynes.• Analyze byproducts by techniques like GC-MS or NMR to identify their structures and deduce the side reaction pathway. |
| Ligand Decomposition: The phosphine ligands on the palladium catalyst can sometimes undergo side reactions. | • Use more robust or sterically hindered ligands that are less prone to decomposition.[8] |
Experimental Protocols
General Procedure for Sonogashira Cross-Coupling of this compound
Materials:
-
This compound
-
Aryl or vinyl halide
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (0.5-2 mol%) and copper(I) iodide (1-5 mol%).
-
Add the aryl or vinyl halide (1.0 equivalent) and this compound (1.1-1.5 equivalents).
-
Add the anhydrous, degassed solvent, followed by the amine base (2-3 equivalents).
-
Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Example of Catalyst Loading Optimization
| Entry | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2.0 | 4.0 | TEA (3) | THF | 60 | 12 | 75 |
| 2 | 1.0 | 2.0 | TEA (3) | THF | 60 | 12 | 68 |
| 3 | 0.5 | 1.0 | TEA (3) | THF | 60 | 24 | 55 |
| 4 | 2.0 | 4.0 | DIPA (3) | Toluene | 80 | 8 | 85 |
Visualizations
Caption: General experimental workflow for the Sonogashira cross-coupling of this compound.
Caption: A logical troubleshooting guide for addressing low product yield in the cross-coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enyne Metathesis [organic-chemistry.org]
- 7. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. reddit.com [reddit.com]
Preventing dimerization of Undec-1-en-9-yne in coupling reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Undec-1-en-9-yne in coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a primary focus on preventing the undesired dimerization of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What is dimerization and why is it a problem in this compound coupling reactions?
Dimerization, also known as homocoupling, is a common side reaction where two molecules of the terminal alkyne, this compound, react with each other to form a symmetrical 1,3-diyne. This is particularly prevalent in copper-catalyzed reactions like the Glaser, Hay, and sometimes the Sonogashira coupling. This side reaction is problematic as it consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the structural similarity of the dimer to the target molecule.
Q2: Which coupling reactions are most prone to this compound dimerization?
Copper-catalyzed oxidative coupling reactions are most susceptible to dimerization. The Glaser and Hay couplings, which are explicitly designed for the homocoupling of terminal alkynes, will readily dimerize this compound.[1][2] The Sonogashira coupling, which typically uses a copper(I) co-catalyst, can also lead to significant amounts of the homocoupled product, especially in the presence of oxygen.[3][4] The Eglinton coupling uses stoichiometric amounts of a copper(II) salt, which can also promote dimerization.
Q3: What are the general strategies to minimize the dimerization of this compound?
Key strategies to suppress dimerization include:
-
Exclusion of Oxygen: Since oxidative coupling is a major pathway for dimerization, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is crucial.[3]
-
Copper-Free Conditions: For Sonogashira-type reactions, employing copper-free protocols can significantly reduce or eliminate homocoupling.[3][5]
-
Choice of Ligands and Bases: The appropriate selection of ligands and amine bases can influence the relative rates of the desired cross-coupling versus the undesired homocoupling.
-
Slow Addition of the Alkyne: Adding this compound slowly to the reaction mixture can help to maintain a low concentration, thereby disfavoring the bimolecular dimerization reaction.
-
Use of Additives: Certain additives can act as reducing agents or modify the catalyst to suppress the oxidation that leads to dimerization.
-
Reaction Parameter Optimization: Careful control of temperature, solvent, and reactant concentrations can shift the reaction equilibrium away from dimerization.
Q4: Can the alkene functionality in this compound interfere with the coupling reaction?
Yes, the terminal alkene can potentially participate in side reactions, especially under certain catalytic conditions. For instance, some palladium catalysts used in Sonogashira couplings can also catalyze alkene-related reactions like isomerization or oligomerization, although this is less common under typical Sonogashira conditions. It is important to select a catalyst system that is highly selective for the alkyne coupling.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High percentage of this compound dimer observed in the reaction mixture. | 1. Presence of oxygen in the reaction setup.2. High concentration of copper catalyst.3. Inappropriate ligand or base.4. High local concentration of this compound. | 1. Ensure the reaction is performed under a strict inert atmosphere (N₂ or Ar). Degas all solvents and reagents thoroughly.2. For Sonogashira, consider a copper-free protocol. If copper is necessary, use the lowest effective concentration.3. Screen different phosphine ligands or amines. For example, bulky electron-rich ligands on palladium can favor reductive elimination to form the cross-coupled product.4. Add this compound to the reaction mixture slowly using a syringe pump. |
| Low or no yield of the desired cross-coupled product. | 1. Inactive catalyst.2. Insufficiently basic reaction medium.3. Poor quality of reagents or solvents. | 1. Use a pre-catalyst or ensure in situ reduction of the palladium source is efficient. Test the catalyst with a known successful reaction.2. Ensure the amine base is dry and of high purity. The pKa of the base should be sufficient to deprotonate the terminal alkyne.3. Use freshly distilled and degassed solvents and high-purity reagents. |
| Formation of a complex mixture of byproducts. | 1. Reaction temperature is too high.2. Side reactions involving the alkene moiety.3. Decomposition of starting materials or products. | 1. Run the reaction at a lower temperature, even if it requires a longer reaction time.2. Choose a catalyst known for high selectivity towards alkyne coupling.3. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time and avoid product degradation. |
| Difficulty in purifying the desired product from the dimer. | 1. Similar polarity of the product and the dimer. | 1. Optimize the reaction to minimize dimer formation. If purification is still challenging, consider using a different stationary phase for chromatography or employing techniques like preparative HPLC. Protecting the alkyne with a bulky group (e.g., triisopropylsilyl) can sometimes alter the polarity enough for easier separation after a deprotection step. |
Experimental Protocols (Illustrative Examples)
Note: The following protocols are representative examples based on general procedures for terminal alkynes. Researchers should optimize these conditions for their specific substrates and setup.
Protocol 1: Copper-Free Sonogashira Coupling of this compound with an Aryl Iodide
This protocol is designed to minimize homodimerization by eliminating the copper co-catalyst.
Materials:
-
This compound
-
Aryl iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (NEt₃), freshly distilled and degassed
-
Toluene, anhydrous and degassed
Procedure:
-
To a dry, nitrogen-flushed Schlenk flask, add Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%).
-
Add anhydrous, degassed toluene, followed by the aryl iodide (1.0 eq) and freshly distilled, degassed NEt₃ (2.0 eq).
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Stir the mixture at room temperature for 15 minutes.
-
Slowly add this compound (1.2 eq) to the reaction mixture via a syringe pump over 1 hour.
-
Heat the reaction to 60 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Modified Glaser-Hay Coupling for Controlled Dimerization
While typically used for homodimerization, conditions can be modified to favor cross-coupling if a second, more reactive alkyne is used in excess. This protocol describes the controlled homodimerization of this compound.
Materials:
-
This compound
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Dichloromethane (DCM), anhydrous
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Oxygen (or air)
Procedure:
-
To a round-bottom flask, add CuCl (10 mol%) and TMEDA (1.2 eq).
-
Add anhydrous DCM and stir under an air atmosphere (using a balloon) or bubble dry air through the solution.
-
Add this compound (1.0 eq) dropwise to the green solution.
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Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within a few hours.
-
Once complete, quench the reaction with a dilute solution of hydrochloric acid.
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Extract the product with DCM, wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
Quantitative Data Summary
The following table presents illustrative data on the yield of the cross-coupled product and the formation of the this compound dimer under different Sonogashira coupling conditions. These values are based on typical outcomes for terminal alkynes and should be used as a guideline for optimization.
| Reaction Condition | Aryl Halide | Catalyst System | Base/Solvent | Temp (°C) | Cross-Coupling Yield (%) | Dimer Yield (%) |
| 1 | 4-Iodoanisole | Pd(PPh₃)₄ / CuI | NEt₃ / THF | 25 | 75 | 20 |
| 2 | 4-Iodoanisole | Pd(OAc)₂ / PPh₃ | NEt₃ / Toluene | 60 | 90 | <5 |
| 3 | 4-Bromotoluene | PdCl₂(PPh₃)₂ / CuI | Piperidine / DMF | 80 | 65 | 30 |
| 4 | 4-Bromotoluene | Pd(OAc)₂ / SPhos | K₂CO₃ / Dioxane | 100 | 85 | <10 |
Visualizations
Caption: A generalized experimental workflow for Sonogashira coupling of this compound.
Caption: A troubleshooting flowchart for addressing high dimerization of this compound.
References
Stability and storage conditions for Undec-1-en-9-yne
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for Undec-1-en-9-yne?
A1: this compound contains two reactive functional groups: a terminal alkene (-C=CH₂) and a terminal alkyne (-C≡CH). The primary stability concerns are:
-
Oxidation: Alkenes and alkynes can be susceptible to oxidation, especially in the presence of air (oxygen). This can lead to the formation of peroxides, which can be explosive, as well as other oxygenated byproducts that can act as impurities in reactions.
-
Polymerization: Terminal alkenes, also known as alpha-olefins, can be prone to polymerization, which may be initiated by heat, light, or the presence of catalysts or impurities.
-
Degradation of the Terminal Alkyne: Terminal alkynes are weakly acidic and can be deprotonated by strong bases. They can also react with certain metals, such as copper, silver, and mercury, to form unstable acetylides which can be shock-sensitive and explosive.
Q2: How should I store this compound for short-term and long-term use?
A2: For optimal stability, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. For long-chain olefins, nitrogen blanketing of storage tanks is an essential practice to minimize product degradation. It is especially important for lower molecular weight olefins. Antioxidants, such as BHT, may also be added in small amounts (25-100 ppm) for additional protection, particularly if nitrogen blanketing is not feasible.
-
Short-Term Storage: Store in a tightly sealed container, under an inert atmosphere, in a cool, dark place.
-
Long-Term Storage: For extended periods, storage at low temperatures (-20°C) under an inert atmosphere is recommended to minimize degradation and potential polymerization.
Q3: What materials are incompatible with this compound?
A3: Based on the reactivity of terminal alkenes and alkynes, the following materials should be avoided:
-
Strong Oxidizing Agents: (e.g., peroxides, nitrates, perchlorates) can lead to vigorous and potentially explosive reactions.
-
Strong Acids and Bases: Can catalyze polymerization or other degradation reactions.
-
Certain Metals: Avoid contact with copper, silver, mercury, and their salts, as these can form explosive acetylides with the terminal alkyne. Brass and other copper-containing alloys should also be avoided in handling and storage equipment.
-
Free Radical Initiators: Can promote unwanted polymerization of the alkene.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in NMR/GC-MS analysis of a fresh sample. | Sample degradation due to improper storage (exposure to air/light). | Purge the sample with an inert gas (nitrogen or argon) before sealing and store in a cool, dark place. For long-term storage, consider refrigeration under an inert atmosphere. |
| Reduced reactivity in a reaction where the alkyne is a key functional group. | Formation of acetylides with trace metals or partial polymerization. | Ensure all glassware and reaction components are scrupulously clean and free of incompatible metal contaminants. Consider filtering the compound through a short plug of neutral alumina before use. |
| The sample has become viscous or has solidified. | Polymerization of the alkene moiety. | This indicates significant degradation. The sample should be disposed of according to safety protocols. To prevent this, store at low temperatures and under an inert atmosphere. |
| Discoloration of the sample (e.g., yellowing). | Oxidation or the presence of polymeric impurities. | While slight discoloration may not always affect reactivity, it is a sign of degradation. For sensitive applications, purification by distillation or chromatography under an inert atmosphere may be necessary. |
Physical Properties of Related Compounds
As specific data for this compound is not available, the physical properties of the corresponding terminal alkyne (1-Undecyne) and terminal alkene (1-Undecene) are provided for context.
| Property | 1-Undecyne | 1-Undecene |
| Molecular Formula | C₁₁H₂₀ | C₁₁H₂₀ |
| Molecular Weight | 152.28 g/mol | 154.3 g/mol |
| Boiling Point | 192 - 193 °C | 192 - 193 °C |
| Melting Point | -49 °C | -49 °C |
| Flash Point | 65 °C / 149 °F | 63 °C / 145.4 °F |
| Appearance | Colorless to Light yellow liquid | Colorless to Light yellow liquid |
Experimental Workflow: Handling and Storage Troubleshooting
Caption: Troubleshooting workflow for this compound stability.
Troubleshooting low conversion rates in Undec-1-en-9-yne reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in Undec-1-en-9-yne reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low conversion rates in this compound ring-closing metathesis?
Low conversion rates in this compound ring-closing metathesis (RCEYM) can stem from several factors. The primary culprits often include catalyst deactivation, suboptimal reaction conditions, and impurities in the starting materials or solvent. Catalyst choice is also a critical factor, with second-generation Grubbs catalysts generally showing higher activity.[1] For terminal alkynes like this compound, the absence of an ethylene atmosphere can significantly lower yields.[1][2]
Q2: Which catalyst is recommended for the cyclization of this compound?
For the ring-closing metathesis of terminal alkynes such as this compound, ruthenium-based catalysts are the standard choice.[3] Second-generation Grubbs catalysts are often more effective than first-generation catalysts for enyne metathesis.[1] The use of a Hoveyda-Grubbs catalyst may also be beneficial. The choice of catalyst can be critical in overcoming issues of low reactivity.
Q3: How does an ethylene atmosphere improve the conversion rate?
An ethylene atmosphere can dramatically increase the yield of RCEYM for terminal alkynes.[1][2] The ethylene participates in the catalytic cycle by reacting with the ruthenium intermediate, which prevents catalyst deactivation and promotes the regeneration of the active catalytic species.[1][3][4] This is particularly beneficial in preventing the formation of inactive ruthenium complexes that can form in the absence of a reactive olefin.
Q4: What is the optimal temperature range for this compound cyclization?
The optimal temperature for enyne metathesis can vary depending on the specific catalyst and solvent used. Many reactions are run at room temperature. However, for less reactive substrates or to increase the reaction rate, gentle heating to around 40-50°C may be beneficial. It is important to note that higher temperatures can also lead to catalyst decomposition, so careful optimization is required.
Q5: Can impurities in this compound affect the reaction?
Yes, impurities in the this compound starting material can significantly impact the reaction. Impurities containing functional groups that can coordinate to the ruthenium catalyst, such as amines or phosphines, can act as catalyst poisons and inhibit the reaction. It is crucial to use highly purified starting materials.
Troubleshooting Guide
Issue: Low or No Conversion
This is the most common issue encountered in this compound reactions. The following troubleshooting workflow can help identify and resolve the problem.
Caption: Troubleshooting workflow for low conversion rates.
Detailed Troubleshooting Steps:
1. Catalyst Issues
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Is the catalyst active? Ruthenium catalysts can degrade over time, especially if not stored under an inert atmosphere.
-
Solution: Use a fresh batch of catalyst or test the current batch on a known, reliable reaction.
-
-
Is it the right catalyst? First-generation Grubbs catalysts may be less effective for this reaction.
-
Solution: Switch to a second-generation Grubbs catalyst or a Hoveyda-Grubbs catalyst.
-
2. Reagent and Solvent Purity
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Is the this compound pure? As a terminal alkyne, it can be prone to polymerization or oxidation.
-
Solution: Purify the starting material by distillation or column chromatography immediately before use.
-
-
Are the solvents dry and degassed? Oxygen and water can deactivate the catalyst.
-
Solution: Use anhydrous solvents that have been thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.
-
3. Reaction Conditions
-
Is the temperature appropriate? The reaction may be too slow at room temperature.
-
Solution: Gradually increase the reaction temperature in 5-10°C increments, monitoring for product formation and catalyst decomposition.
-
-
Is the concentration optimal? Ring-closing reactions are typically favored at lower concentrations to minimize intermolecular side reactions.
-
Solution: Perform the reaction at high dilution (e.g., 0.01 M).
-
4. Reaction Atmosphere
-
Is there a sufficient ethylene supply? For terminal alkynes, an ethylene atmosphere is often crucial.
-
Solution: Ensure a constant, gentle stream of ethylene is bubbled through the reaction mixture throughout the experiment. Check all connections for potential leaks.
-
Data Presentation
The following tables provide an overview of how different reaction parameters can influence the conversion rate in a typical this compound cyclization. The data presented is illustrative and based on general trends observed in enyne metathesis.
Table 1: Effect of Catalyst Type and Loading on Conversion Rate
| Catalyst Type | Catalyst Loading (mol%) | Typical Conversion Rate (%) |
| Grubbs 1st Gen. | 5 | 20-40 |
| Grubbs 2nd Gen. | 2.5 | 70-90 |
| Grubbs 2nd Gen. | 5 | >95 |
| Hoveyda-Grubbs 2nd Gen. | 2.5 | 75-95 |
Table 2: Influence of Solvent and Temperature on Conversion Rate
| Solvent | Temperature (°C) | Typical Conversion Rate (%) |
| Dichloromethane | 25 | 60-80 |
| Dichloromethane | 40 (reflux) | 85-95 |
| Toluene | 25 | 50-70 |
| Toluene | 80 | >90 |
Experimental Protocols
General Protocol for Ring-Closing Metathesis of this compound
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
-
This compound (purified)
-
Grubbs 2nd Generation Catalyst
-
Anhydrous, degassed dichloromethane (DCM) or toluene
-
Ethylene gas (high purity)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Setup: Assemble the reaction glassware under an inert atmosphere (argon or nitrogen). A Schlenk flask equipped with a magnetic stir bar and a condenser is recommended.
-
Solvent and Substrate: To the Schlenk flask, add the desired amount of anhydrous, degassed solvent (e.g., to achieve a 0.01 M concentration of the substrate). Add the purified this compound to the solvent.
-
Ethylene Purge: Begin to bubble a slow, steady stream of ethylene gas through the reaction mixture via a long needle. Ensure a proper outlet for the gas (e.g., through a bubbler).
-
Catalyst Addition: In a separate vial under an inert atmosphere, weigh the desired amount of Grubbs 2nd Generation Catalyst (typically 2.5-5 mol%). Dissolve the catalyst in a small amount of the reaction solvent and add it to the reaction flask via a syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or 40°C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Workup and Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: General experimental workflow for RCEYM.
Signaling Pathways and Logical Relationships
Catalytic Cycle of Enyne Metathesis
The following diagram illustrates the generally accepted mechanism for ruthenium-catalyzed enyne metathesis.
Caption: Simplified catalytic cycle of enyne metathesis.
References
Removal of catalyst impurities from Undec-1-en-9-yne products
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the removal of catalyst impurities from Undec-1-en-9-yne products.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst impurities found in this compound synthesis?
A1: The synthesis of enynes like this compound often employs palladium-based catalysts.[1] Common impurities can include residual palladium from homogeneous catalysts (e.g., Pd(PPh₃)₄) or heterogeneous catalysts like palladium on carbon (Pd/C) or hydroxyapatite-supported palladium.[1] Depending on the specific reaction, other transition metals or reagents used in catalyst preparation, such as phosphine ligands, may also be present.
Q2: How can I detect catalyst residues in my final product?
A2: Detecting trace metal contamination is crucial for ensuring product purity. The most common and highly sensitive methods are spectroscopic. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Optical Emission Spectroscopy (OES) are industry standards for detecting trace metals in organic compounds.[2] Other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for identifying and quantifying organic impurities and catalyst ligands.[3][4]
Q3: Which purification method is best for my product?
A3: The choice of purification method depends on the nature of the catalyst (homogeneous vs. heterogeneous) and the properties of your this compound product.
-
Heterogeneous Catalysts (e.g., Pd/C): These can often be removed by simple filtration .
-
Homogeneous Catalysts (e.g., soluble Pd complexes): These require more advanced techniques like column chromatography , liquid-liquid extraction , or recrystallization .[5] Specialized methods using scavenger resins or beads that selectively bind to the metal are also highly effective.[6]
Q4: Can a single purification step guarantee complete removal of catalyst impurities?
A4: While a single, well-executed purification step can significantly reduce impurity levels, achieving the high purity required for pharmaceutical applications often necessitates a combination of methods. For example, an initial filtration might be followed by column chromatography. It is essential to use analytical techniques like ICP-MS to confirm that the residual catalyst concentration is below the acceptable limit for your application.[2]
Troubleshooting Guide: Catalyst Removal
This guide addresses specific issues you may encounter during the purification of this compound.
Issue 1: Incomplete Removal of Heterogeneous Catalyst (e.g., Pd/C) after Filtration
| Possible Cause | Troubleshooting Step |
| Fine catalyst particles passing through the filter. | Use a finer porosity filter paper or a membrane filter. Alternatively, perform filtration through a pad of Celite® or silica gel to trap fine particles. |
| Catalyst is partially soluble or has leached. | The catalyst may have degraded. Consider switching to a more robust heterogeneous catalyst or employing a secondary purification step like column chromatography. |
| Product adsorbs to the catalyst. | Wash the filtered catalyst cake with a small amount of fresh, pure solvent to recover the adsorbed product before discarding the catalyst. |
Issue 2: Product Loss or Co-elution with Impurities during Column Chromatography
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system (mobile phase). | Perform Thin Layer Chromatography (TLC) analysis with various solvent systems to determine the optimal mobile phase for good separation between your product and the catalyst impurities. Aim for an Rf value of ~0.3 for your product. |
| Incorrect stationary phase (e.g., silica, alumina). | Silica gel is the most common choice. However, if your compound is acid-sensitive, consider using neutral alumina. The particle size of the stationary phase also affects resolution; smaller particles give better separation but require higher pressure. |
| Column overloading. | Use a larger column or reduce the amount of crude product loaded. A general rule is to load 1-5% of the silica gel weight with the crude material. |
| Catalyst streaking down the column. | This indicates that the catalyst residue is somewhat mobile. Try a more polar solvent system to flush the catalyst out after your product has eluted, or consider pre-treating the crude mixture with a metal scavenger before chromatography. |
Data Presentation: Comparison of Purification Techniques
The following table summarizes the effectiveness of common purification methods for removing catalyst residues.
| Purification Method | Target Catalyst Type | Typical Efficiency (Residual Pd) | Pros | Cons |
| Filtration (Celite®) | Heterogeneous (e.g., Pd/C) | < 100 ppm | Fast, simple, and inexpensive. | Ineffective for soluble catalysts; risk of fine particles passing through. |
| Column Chromatography | Homogeneous & Heterogeneous | < 10 ppm | High purification potential; can separate multiple components. | Time-consuming, requires solvent optimization, potential for product loss on the column.[5] |
| Recrystallization | Homogeneous & Heterogeneous | < 50 ppm | Can yield extremely pure crystalline products; scalable.[5] | Requires a suitable solvent; not all compounds crystallize easily; can have lower yields. |
| Liquid-Liquid Extraction | Homogeneous | Variable (< 200 ppm) | Good for removing water-soluble or acid/base reactive impurities. | Requires immiscible solvents; can be labor-intensive; may not be effective for all metal complexes.[5] |
| Scavenger Resins/Beads | Homogeneous (e.g., Pd, Cu) | < 5 ppm | Highly selective for specific metals; simple filtration removal.[6] | Can be expensive; requires screening for the best resin for a specific catalyst. |
Note: Efficiency values are illustrative and can vary significantly based on the specific experimental conditions.
Experimental Protocols
Protocol 1: Removal of Heterogeneous Catalyst by Filtration
This protocol describes the removal of a solid-supported catalyst, such as Palladium on Carbon (Pd/C), from a reaction mixture.
-
Prepare Filtration Apparatus: Set up a Büchner or Hirsch funnel with a piece of filter paper that fits snugly and covers all the holes.
-
Prepare Celite® Pad: Add a small amount of Celite® to a beaker containing the filtration solvent. Swirl to create a slurry. Pour the slurry into the funnel under gentle vacuum to form a flat pad (typically 0.5-1 cm thick) over the filter paper.
-
Filter Reaction Mixture: Gently pour the crude reaction mixture onto the center of the Celite® pad, ensuring the vacuum is on.
-
Wash: Rinse the original reaction flask with a small amount of clean solvent and pour this rinse over the filter cake to ensure all the product is collected.
-
Collect Filtrate: The collected liquid (filtrate) contains your product, now free from the heterogeneous catalyst.
-
Analysis: Concentrate the filtrate and analyze a sample for residual catalyst content using ICP-MS.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is for removing soluble (homogeneous) catalyst impurities.
-
Select Solvent System: Use TLC to find a solvent system (mobile phase) that provides good separation between this compound and the impurities.
-
Pack the Column: Fill a chromatography column with the chosen solvent. Prepare a slurry of silica gel in the same solvent and pour it into the column, allowing it to settle into a packed bed without air bubbles.
-
Load the Sample: Concentrate your crude product and adsorb it onto a small amount of silica gel. Carefully add this solid to the top of the packed column. Alternatively, dissolve the crude product in a minimal amount of the mobile phase and load it directly.
-
Elute the Column: Add the mobile phase to the top of the column and apply pressure (by gravity or with a pump) to start the flow.
-
Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks.
-
Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Experimental Workflow
Caption: General workflow from synthesis to final product analysis.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting catalyst removal.
Purification Method Relationships
Caption: Relationships between impurity types and purification methods.
References
Technical Support Center: Characterization of Unexpected Byproducts in Undec-1-en-9-yne Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and understanding unexpected byproducts in reactions involving Undec-1-en-9-yne.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of a ruthenium-catalyzed reaction with this compound?
A1: In a typical enyne metathesis reaction, this compound is expected to undergo an intramolecular cyclization (Ring-Closing Enyne Metathesis, RCEYM) to form a cyclic compound containing a 1,3-diene. However, the reaction's outcome can be highly dependent on the catalyst and reaction conditions.
Q2: What are some common classes of unexpected byproducts in this compound reactions?
A2: Unexpected byproducts in enyne metathesis can arise from several competing reaction pathways. Common classes of byproducts include:
-
Oligomers and Polymers: Formed through intermolecular reactions instead of the desired intramolecular cyclization.
-
Isomeric Products: Formation of different regio- or stereoisomers of the expected cyclic diene.
-
Products of Incomplete Reaction: Unreacted starting material and intermediate species can complicate purification.
-
Byproducts from Catalyst Decomposition: The decomposition of the ruthenium catalyst can sometimes lead to the formation of organometallic byproducts.
-
Cycloisomerization Products: Some catalysts can promote cycloisomerization reactions, leading to different cyclic structures than the expected metathesis product.
Q3: How can I minimize the formation of byproducts?
A3: Minimizing byproduct formation often involves careful optimization of reaction parameters:
-
Catalyst Selection: The choice of ruthenium catalyst (e.g., Grubbs I, II, or Hoveyda-Grubbs catalysts) can significantly influence the reaction pathway.
-
Reaction Concentration: High concentrations tend to favor intermolecular reactions, leading to oligomers. Running the reaction at high dilution can promote the desired intramolecular cyclization.
-
Temperature: The reaction temperature can affect catalyst activity and stability, as well as the rates of competing side reactions.
-
Solvent: The choice of solvent can impact catalyst solubility and reactivity.
-
Additives: In some cases, additives can be used to suppress side reactions. For example, the presence of ethylene gas can sometimes inhibit the further reaction of the desired 1,3-diene product.[1][2][3]
Troubleshooting Guides
Issue 1: Low yield of the desired product and a complex mixture of higher molecular weight species observed by Mass Spectrometry.
Possible Cause: Oligomerization or polymerization through intermolecular enyne metathesis is likely competing with the desired intramolecular ring-closing reaction. This is a common issue when the concentration of the substrate is too high.
Troubleshooting Steps:
-
Decrease Reaction Concentration: Perform the reaction at high dilution (e.g., 0.01 M or lower) to favor the intramolecular pathway.
-
Slow Addition: Add the this compound substrate slowly to the reaction mixture containing the catalyst over a prolonged period. This maintains a low instantaneous concentration of the substrate.
-
Catalyst Choice: Consider a less reactive catalyst that might favor the intramolecular reaction.
Issue 2: The major product has the correct mass, but the NMR spectrum is inconsistent with the expected structure and suggests a mixture of isomers.
Possible Cause: Enyne metathesis can proceed through different mechanistic pathways ("ene-then-yne" vs. "yne-then-ene"), which can lead to the formation of regio- and stereoisomers.[4] The catalyst and substrate structure can influence which pathway is favored.
Troubleshooting Steps:
-
Vary the Catalyst: Different generations of Grubbs or Hoveyda-Grubbs catalysts can exhibit different selectivities. Experiment with a range of catalysts to find one that favors the desired isomer.
-
Modify the Substrate: If possible, derivatizing the substrate could introduce steric hindrance that favors one reaction pathway over another.
-
Thorough Characterization: Utilize 2D NMR techniques (COSY, HMBC, HSQC) to fully elucidate the structures of the isomers formed. This information can provide insights into the reaction mechanism and guide further optimization.
Issue 3: The reaction stalls before the starting material is fully consumed, resulting in a mixture of starting material and product.
Possible Cause: The catalyst may be decomposing or becoming deactivated during the reaction. Catalyst deactivation can be caused by impurities in the solvent or starting material, or by reaction with the product.[2]
Troubleshooting Steps:
-
Purify Reagents and Solvents: Ensure that the this compound and the solvent are free of impurities, particularly those containing coordinating functional groups that can poison the catalyst. Degassing the solvent to remove oxygen is also crucial.
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Increase Catalyst Loading: A higher catalyst loading may be necessary to drive the reaction to completion, especially if the catalyst has a limited lifetime under the reaction conditions.
-
Incremental Addition of Catalyst: Adding the catalyst in portions throughout the reaction can help maintain a sufficient concentration of the active catalyst.
-
Use a More Stable Catalyst: Hoveyda-Grubbs type catalysts are generally more stable than the first or second-generation Grubbs catalysts and may be a better choice for reactions requiring longer reaction times or higher temperatures.
Data Presentation
| Entry | Catalyst (mol%) | Concentration (M) | Temperature (°C) | Desired Product Yield (%) | Oligomer Yield (%) | Isomer Ratio (A:B) |
| 1 | Grubbs II (5) | 0.1 | 40 | 45 | 50 | 3:1 |
| 2 | Grubbs II (5) | 0.01 | 40 | 75 | 20 | 3:1 |
| 3 | Hoveyda-Grubbs II (5) | 0.01 | 40 | 85 | 10 | 10:1 |
| 4 | Hoveyda-Grubbs II (5) | 0.01 | 60 | 80 | 15 | 8:1 |
Experimental Protocols
Representative Experimental Protocol for Ring-Closing Enyne Metathesis of this compound
This protocol is a general guideline and should be optimized for specific experimental setups.
Materials:
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This compound
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Ruthenium catalyst (e.g., Grubbs Catalyst®, 2nd Generation)
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the ruthenium catalyst (e.g., 5 mol%) in the chosen anhydrous, degassed solvent to a concentration of approximately 0.001 M.
-
In a separate flame-dried flask, prepare a solution of this compound in the same solvent to a concentration of approximately 0.1 M.
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Using a syringe pump, add the solution of this compound to the vigorously stirred catalyst solution over a period of 4-8 hours.
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Allow the reaction mixture to stir at the desired temperature (e.g., room temperature to 40°C) and monitor the progress of the reaction by TLC or GC-MS.
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Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 20 minutes.
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Concentrate the reaction mixture in vacuo and purify the residue by column chromatography on silica gel to isolate the product(s).
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Characterize the product(s) and any isolated byproducts by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Logical Workflow for Troubleshooting Unexpected Byproducts
Caption: Troubleshooting workflow for byproduct characterization.
Reaction Pathways in Enyne Metathesis
Caption: Competing reaction pathways in enyne metathesis.
References
Technical Support Center: Scaling Up the Synthesis of Undec-1-en-9-yne
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of Undec-1-en-9-yne. It includes frequently asked questions, a detailed troubleshooting guide, comparative data on synthetic methods, a complete experimental protocol, and visualized workflows to ensure clarity and reproducibility.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound? A1: The most straightforward and commonly cited route involves a nucleophilic substitution (SN2) reaction. This is typically achieved by coupling a C8 electrophile, such as 8-bromo-1-octene, with a C3 nucleophile, like the acetylide anion generated from propyne or, more conveniently, using propargyl bromide with a metal like magnesium to form a Grignard reagent. This method is generally preferred for its high yields and scalability.
Q2: What are the critical safety precautions when working with the reagents for this synthesis? A2: Key safety considerations include:
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Grignard Reagents: These are highly reactive, pyrophoric, and react violently with water and protic solvents. All reactions must be conducted under strictly anhydrous (moisture-free) and inert (nitrogen or argon) conditions.[1]
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Propargyl Bromide: It is a lachrymator and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Solvents: Anhydrous ethers like diethyl ether or tetrahydrofuran (THF) are typically used.[1] These are extremely flammable and can form explosive peroxides. Always use fresh, inhibitor-tested solvents and avoid distillation to dryness.
Q3: How can I confirm the identity and purity of the final product, this compound? A3: Standard analytical techniques are used for confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR will show characteristic peaks for the terminal vinyl protons (CH2=CH-) and the terminal alkynyl proton (-C≡CH). 13C NMR will confirm the presence of the sp2 carbons of the alkene and the sp carbons of the alkyne.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can assess the purity of the volatile product, while MS will show the molecular ion peak corresponding to the mass of this compound (150.25 g/mol ).
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the C-H stretch of the terminal alkyne (~3300 cm-1), the C≡C triple bond stretch (~2100 cm-1), and the C=C double bond stretch (~1640 cm-1).
Q4: Are there alternative synthetic strategies to a Grignard reaction? A4: Yes, other cross-coupling reactions can be employed. The Sonogashira coupling, which uses a palladium catalyst and a copper co-catalyst, can form a carbon-carbon bond between a vinyl halide and a terminal alkyne.[2][3] For instance, one could couple 1-bromo-oct-7-ene with acetylene. However, for this specific molecule, the Grignard approach is often more direct and cost-effective.
II. Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Grignard pathway.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Grignard reaction fails to initiate (no bubbling or heat). | 1. Wet glassware or solvent. 2. Impure or oxidized magnesium turnings. 3. Unreactive alkyl halide (bromide). | 1. Flame-dry all glassware under vacuum and use freshly distilled anhydrous solvent. 2. Gently crush the magnesium turnings under an inert atmosphere to expose a fresh surface. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. 3. Ensure the 8-bromo-1-octene is pure and free of inhibitors. |
| Low yield of the final product. | 1. Incomplete Grignard formation. 2. Side reactions, such as Wurtz coupling (homocoupling of the alkyl halide). 3. Loss of volatile product during workup. | 1. Ensure the Grignard reagent is fully formed before adding the second reagent. A color change (often cloudy grey) indicates formation. 2. Add the alkyl halide slowly to the magnesium to maintain a gentle reflux and minimize side reactions. 3. Use cooled solvents for extraction and be cautious during solvent removal on a rotary evaporator. Do not use high vacuum or excessive heat.[4] |
| Significant amount of a high-boiling side product is observed. | 1. Homocoupling of the Grignard reagent. 2. Glaser coupling (oxidative homocoupling) of the terminal alkyne product, especially if copper catalysts are present.[5] | 1. Maintain a dilute concentration and control the temperature during the reaction. 2. Ensure the reaction is kept under a strictly inert atmosphere to exclude oxygen. Purify the final product via distillation or chromatography to remove dimers. |
| Isomerization of the product. | The terminal alkyne (-C≡CH) isomerizes to a more stable internal alkyne under basic conditions and heat.[6] | 1. Use mild reaction conditions and avoid excessively high temperatures. 2. Employ a weakly acidic or neutral aqueous workup (e.g., saturated ammonium chloride solution) rather than a strong base. |
| Difficulty in purifying the final product. | The product may have a boiling point close to that of the starting materials or side products. | 1. Fractional distillation is the preferred method for purification on a larger scale. 2. For smaller scales or high purity requirements, column chromatography on silica gel can be effective. A specialized method for purifying terminal alkynes involves their reversible reaction with silver salts.[7] |
III. Comparative Data on Synthesis Methods
While the Grignard reaction is common, other methods exist. This table summarizes potential routes.
| Method | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Grignard Reaction | 8-bromo-1-octene, Mg, Propargyl bromide | 60-80% | High yield, cost-effective, scalable. | Requires strictly anhydrous/anaerobic conditions.[1] |
| Acetylide Alkylation | 8-bromo-1-octene, Sodium amide (NaNH2), Acetylene | 50-70% | Good for terminal alkynes. | Requires handling of gaseous acetylene and very strong bases.[8][9] |
| Sonogashira Coupling | 8-iodo-1-octene, Acetylene, Pd catalyst (e.g., Pd(PPh3)4), CuI, Amine base | 70-90% | Very high yield, mild conditions, functional group tolerant.[2][3] | Catalyst can be expensive and requires removal from the final product. |
IV. Detailed Experimental Protocol: Grignard Synthesis
This protocol describes a representative lab-scale synthesis of this compound.
Materials:
-
Magnesium turnings
-
8-bromo-1-octene
-
Propargyl bromide (solution in toluene)
-
Anhydrous diethyl ether (Et2O) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Iodine crystal (for activation)
Procedure:
-
Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere.
-
Grignard Reagent Formation:
-
To the flask, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine.
-
In the dropping funnel, place 8-bromo-1-octene (1.0 eq) dissolved in anhydrous Et2O.
-
Add a small portion of the bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and a greyish color), gently warm the flask.
-
Once initiated, add the remaining 8-bromo-1-octene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Coupling Reaction:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Add a solution of propargyl bromide (1.1 eq) in anhydrous Et2O dropwise via the dropping funnel.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 3-4 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C and slowly quench it by adding saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with Et2O.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the drying agent and carefully remove the solvent by rotary evaporation at low temperature and pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
V. Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree.
Caption: Experimental workflow for the Grignard synthesis of this compound.
Caption: Troubleshooting decision tree for low-yield synthesis of this compound.
References
- 1. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. JPWO2018061593A1 - Method for concentration and purification of alkyne-containing molecules - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of Undec-1-en-9-yne and Other Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of undec-1-en-9-yne with other terminal alkynes in three key reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Sonogashira coupling, and hydrosilylation. While direct kinetic data for this compound is limited in the current literature, this guide leverages experimental data for structurally similar aliphatic and functionalized terminal alkynes to provide a robust framework for understanding its expected reactivity. All quantitative data is summarized in tables for ease of comparison, and detailed experimental protocols for the cited reactions are provided.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC, a cornerstone of "click chemistry," is prized for its high efficiency and bioorthogonality. The reactivity of the terminal alkyne is a critical factor in the reaction kinetics.
Comparative Reactivity Data
A study comparing the relative rates of various terminal alkynes in a ligand-accelerated CuAAC under bioconjugation conditions provides valuable insights. The data is presented as the time required to reach 50% and 90% of maximum fluorescence, indicating the reaction's progress.
| Alkyne Structure | Alkyne Type | Time to 50% Completion (min) | Time to 90% Completion (min) |
| Propiolamide | Electron-deficient | ~5 | ~10 |
| Propargyl ether | Propargylic | ~8 | ~15 |
| N-propargylamide | Propargylic | ~10 | ~20 |
| Propargylamine | Propargylic | ~12 | ~25 |
| Propargyl alcohol | Propargylic | ~15 | ~30 |
| Phenylacetylene | Aromatic | ~20 | ~40 |
| 1-Octyne | Aliphatic | ~25 | ~50 |
Data is approximated from graphical representations in the source literature and is intended for comparative purposes.
Inference for this compound: this compound is an aliphatic terminal alkyne. Based on the data for 1-octyne, it is expected to exhibit slower reactivity compared to electron-deficient and propargylic alkynes in CuAAC reactions. The presence of a distant alkene functionality is not expected to significantly influence the electronic properties of the alkyne and therefore its intrinsic reactivity in this reaction.
Experimental Protocol: Ligand-Accelerated CuAAC
This protocol is adapted for a typical bioconjugation reaction.
Materials:
-
Biomolecule with a terminal alkyne (e.g., this compound functionalized)
-
Azide-functionalized cargo molecule
-
Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (50 mM in water)
-
Sodium ascorbate stock solution (100 mM in water, freshly prepared)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
In a microcentrifuge tube, prepare a solution of the alkyne-functionalized biomolecule in the reaction buffer to a final concentration of 50-100 µM.
-
Add the azide-functionalized cargo molecule to the reaction mixture. The molar ratio of azide to alkyne can range from 1.1 to 10 equivalents, depending on the application.
-
In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA complex to the reaction mixture to a final copper concentration of 100-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. Reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).
-
Purify the resulting conjugate using a suitable method (e.g., size-exclusion chromatography, affinity chromatography).
CuAAC Catalytic Cycle
Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. The reactivity of the terminal alkyne can influence reaction rates and yields.
Comparative Reactivity Data
While direct kinetic comparisons are scarce, a general trend observed across numerous studies is that aromatic alkynes tend to be more reactive than aliphatic alkynes in Sonogashira couplings. This is often attributed to the increased acidity of the acetylenic proton in aromatic alkynes. Below is a qualitative comparison based on reported yields for the coupling of various terminal alkynes with iodobenzene under typical Sonogashira conditions.
| Terminal Alkyne | Alkyne Type | Typical Yield (%) |
| Phenylacetylene | Aromatic | >90% |
| 4-Ethynyltoluene | Aromatic | >90% |
| 1-Octyne | Aliphatic | 70-85% |
| 3,3-Dimethyl-1-butyne | Aliphatic (sterically hindered) | 60-75% |
| Propargyl alcohol | Functionalized Aliphatic | 80-95% |
Inference for this compound: As an aliphatic terminal alkyne, this compound is expected to show moderate to good reactivity in Sonogashira coupling, likely with slightly lower yields and potentially requiring longer reaction times or higher catalyst loadings compared to aromatic alkynes like phenylacetylene. The remote double bond is unlikely to interfere with the coupling reaction under standard conditions.
Experimental Protocol: Sonogashira Coupling
This protocol describes a typical Sonogashira coupling of a terminal alkyne with an aryl iodide.
Materials:
-
Terminal alkyne (e.g., this compound)
-
Aryl iodide
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Anhydrous solvent (e.g., THF or DMF)
-
Amine base (e.g., triethylamine or diisopropylethylamine)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (1-5 mol%), CuI (2-10 mol%), and PPh₃ (2-10 mol%).
-
Add the anhydrous solvent, followed by the amine base.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the aryl iodide (1.0 equivalent) and the terminal alkyne (1.1-1.5 equivalents).
-
Heat the reaction mixture to the desired temperature (typically 50-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Sonogashira Coupling Catalytic Cycles
A Comparative Guide to Purity Assessment of Undec-1-en-9-yne: A Focus on GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of the volatile organic compound Undec-1-en-9-yne. Detailed experimental protocols and supporting data are presented to aid researchers in selecting the most appropriate method for their specific needs.
Introduction to Purity Assessment
Ensuring the chemical purity of compounds like this compound is critical in research and drug development to guarantee reliable experimental outcomes and meet regulatory standards. Various analytical techniques are employed to identify and quantify impurities, each with distinct advantages and limitations. This guide focuses on GC-MS as a primary method for volatile compounds and compares its performance with other common analytical techniques.
GC-MS Analysis for Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for separating and identifying volatile and semi-volatile organic compounds.[1][2][3] The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides detailed structural information, allowing for precise identification and quantification of both the main compound and any impurities.[2][3]
Experimental Protocol: GC-MS Analysis of this compound
This protocol is a general guideline and may require optimization based on the specific instrument and sample characteristics.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., hexane or dichloromethane).
-
If necessary, dilute the sample to an appropriate concentration (e.g., 100 µg/mL) to avoid column overloading.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column |
| Injector | Split/Splitless injector |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1) to prevent column overload |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature: 50°C (hold for 2 min), Ramp: 10°C/min to 280°C (hold for 5 min) |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-400 |
| Scan Speed | 1000 amu/s |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
3. Data Analysis:
-
The purity of this compound is determined by calculating the peak area percentage from the total ion chromatogram (TIC).
-
Identify impurities by comparing their mass spectra with spectral libraries (e.g., NIST).
-
Quantify impurities using an internal or external standard method for higher accuracy if required.
Visualizing the GC-MS Workflow
Caption: Workflow of GC-MS analysis for this compound purity.
Comparison with Other Analytical Techniques
While GC-MS is a powerful tool, other techniques can also be employed for purity assessment, each offering different insights into the sample's composition.
| Technique | Principle | Advantages for this compound Analysis | Limitations |
| GC-MS | Separation by gas chromatography and identification by mass spectrometry.[2][3] | High sensitivity and selectivity for volatile compounds. Provides structural information for impurity identification.[1][2][3] | Not suitable for non-volatile or thermally labile impurities. Derivatization may be required for certain compounds. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Suitable for a wide range of compounds, including non-volatile and thermally labile impurities. | This compound lacks a strong chromophore, requiring a universal detector (e.g., RI, ELSD) which may have lower sensitivity than UV.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Provides unambiguous structure elucidation and can be used for quantitative analysis (qNMR) without a reference standard for each impurity. | Lower sensitivity compared to GC-MS and HPLC. May not detect trace-level impurities.[4] |
| Thin-Layer Chromatography (TLC) | A simple and rapid separation technique based on differential partitioning. | Inexpensive and fast method for preliminary purity checks and reaction monitoring. | Low resolution and sensitivity. Not suitable for quantitative analysis. |
| Melting/Boiling Point Determination | A pure compound has a sharp and specific melting or boiling point. | A simple and inexpensive preliminary test for purity.[5] | Insensitive to small amounts of impurities. Not useful for compounds that decompose before melting or boiling.[5] |
Logical Relationship of Purity Assessment Methods
Caption: Interrelation of methods for purity assessment.
Quantitative Data Summary
The following table presents representative data for the purity assessment of a synthesized batch of this compound using GC-MS. Note: This data is illustrative and may not represent all possible impurity profiles.
| Compound Name | Retention Time (min) | Peak Area (%) | Identification Method | Potential Source |
| This compound | 12.5 | 98.5 | Mass Spectrum, Standard | Target Compound |
| Undec-1-ene | 10.2 | 0.8 | Mass Spectrum, Library | Incomplete Reaction |
| Undec-9-yne | 11.8 | 0.5 | Mass Spectrum, Library | Isomerization |
| Solvent (Hexane) | 3.1 | - | - | Sample Preparation |
| Unknown Impurity 1 | 13.2 | 0.2 | Mass Spectrum | Side Reaction |
Conclusion
GC-MS is a highly effective and sensitive method for the purity assessment of this compound, providing detailed information on volatile impurities. For a comprehensive purity profile, especially when non-volatile or thermally labile impurities are suspected, complementary techniques such as HPLC and NMR spectroscopy should be employed. The choice of analytical method should be guided by the specific requirements of the research or development phase, including the need for qualitative identification, quantitative analysis, and structural elucidation of impurities.
References
High-Resolution Mass Spectrometry (HRMS) Data for Undec-1-en-9-yne: A Comparative Guide
This guide provides a comparative overview of high-resolution mass spectrometry (HRMS) data for Undec-1-en-9-yne and its structurally related alternatives. Designed for researchers, scientists, and professionals in drug development, this document summarizes key quantitative data, details relevant experimental protocols, and visualizes the analytical workflow for compound identification.
While experimental HRMS data for this compound is not widely published, this guide leverages theoretical accurate mass calculations and compares them with data for similar compounds to provide a valuable reference for analytical studies.
Data Presentation: Comparison of Analytes
High-resolution mass spectrometry provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. The table below compares the theoretical exact and monoisotopic masses of this compound with other C9-C11 en-yne compounds. This data is fundamental for the identification and differentiation of these compounds in a complex mixture.
| Compound Name | Molecular Formula | Theoretical Exact Mass (Da) | Theoretical Monoisotopic Mass (Da) |
| This compound | C₁₁H₁₆ | 148.12520 | 148.12520051 |
| Dec-1-en-9-yne[1] | C₁₀H₁₆ | 136.12520 | 136.12520051 |
| Dec-1-en-5-yne[2] | C₁₀H₁₆ | 136.12520 | 136.12520051 |
| Dec-3-en-1-yne[3] | C₁₀H₁₆ | 136.12520 | 136.12520051 |
| Dec-8-en-1-yne[4] | C₁₀H₁₆ | 136.12520 | 136.12520051 |
| (Z)-non-7-en-1-yne[5] | C₉H₁₄ | 122.10955 | 122.10955045 |
Experimental Protocols
For the analysis of a volatile, non-polar compound like this compound, Gas Chromatography coupled with High-Resolution Mass Spectrometry (GC-HRMS) is the most appropriate technique. Below is a representative experimental protocol.
Protocol: GC-HRMS Analysis of this compound
1. Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of the analyte in a volatile, non-polar solvent such as hexane or pentane.
-
Serial Dilutions: Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Sample Matrix: For analysis in a complex matrix (e.g., biological fluids, environmental samples), a sample extraction method such as liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) should be employed to isolate the volatile organic compounds (VOCs).[6]
2. Instrumentation:
-
Gas Chromatograph: A high-resolution gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, capable of achieving mass accuracy of < 5 ppm.[7]
3. GC-HRMS Parameters:
-
Injection Mode: Splitless injection (1 µL).
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]
-
Oven Temperature Program:
-
Initial temperature: 45°C, hold for 5 minutes.
-
Ramp: Increase to 320°C at a rate of 8°C/min.[6]
-
Final hold: Hold at 320°C for 10 minutes.
-
-
Ionization Mode: Electron Ionization (EI) is a standard "hard" ionization technique suitable for creating a reproducible fragmentation pattern for library matching.[8] For softer ionization to preserve the molecular ion, Chemical Ionization (CI) or Atmospheric Pressure Chemical Ionization (APCI) could be considered.[9][10]
-
Ion Source Temperature: 230°C.
-
Mass Analyzer:
4. Data Analysis:
-
Compound Identification: Identify the target compound by matching the retention time with a known standard and by the accurate mass of the molecular ion ([M]+•). Further confirmation is achieved by comparing the experimental mass spectrum with a reference library like NIST.[11]
-
Formula Determination: Use the high-accuracy mass measurement of the molecular ion to determine the elemental formula.
Visualizations
Workflow for HRMS-Based Compound Identification
The following diagram illustrates the logical workflow for identifying an unknown compound, such as this compound, using a GC-HRMS system.
Caption: GC-HRMS workflow for unknown compound identification.
References
- 1. Dec-1-en-9-yne | C10H16 | CID 21866964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dec-1-en-5-yne | C10H16 | CID 12781980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dec-3-en-1-yne | C10H16 | CID 137722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dec-8-en-1-yne | C10H16 | CID 57211257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (Z)-non-7-en-1-yne | C9H14 | CID 95565841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Determination of volatile organic compounds (VOCs) in indoor work environments by solid phase microextraction-gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. acdlabs.com [acdlabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. enovatia.com [enovatia.com]
- 11. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]
Comparison of different catalytic systems for Undec-1-en-9-yne reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of molecules containing both alkene and alkyne moieties, such as Undec-1-en-9-yne, is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures relevant to drug discovery and materials science. The reactivity of such enynes can be precisely controlled through the selection of an appropriate catalytic system, leading to a diverse array of products. This guide provides a comparative overview of different catalytic systems for reactions involving this compound and its analogs, supported by experimental data and detailed methodologies.
Performance Comparison of Catalytic Systems
The choice of catalyst dictates the reaction pathway of this compound, leading to various transformations including cycloisomerization, metathesis, and hydrofunctionalization. Below is a summary of the performance of key catalytic systems.
| Catalytic System | Reaction Type | Product(s) | Yield (%) | Selectivity | Key Reaction Conditions |
| Ruthenium-based | Ring-Closing Enyne Metathesis (RCEYM) | Macrocyclic 1,3-dienes | High | Endo/Exo selectivity dependent on ring size; E/Z selectivity can be controlled by ethylene presence.[1] | Grubbs-type catalysts (e.g., Grubbs II), often under an ethylene atmosphere.[2] |
| Gold-based | Cycloisomerization | Substituted bicyclic dihydronaphthalenes, dihydroquinolines, dihydrobenzopyrans | Moderate to Excellent | Ligand-controlled regioselectivity.[3] | Gold(I) catalysts with phosphine ligands (e.g., Ph₃PAuCl/AgSbF₆).[4] |
| Palladium-based | Hydroalkylation of 1,3-enynes | Allenes | High | High regioselectivity for 1,4-addition.[5] | Pd(0) complex with a phosphine ligand (e.g., Senphos), often with a cocatalyst like B(C₆F₅)₃.[5] |
| Palladium-based | Intramolecular Alkyne Coupling | Macrocyclic enynes | Up to 47% | Complete chemoselectivity for the formation of a single isomer.[6] | Pd(OAc)₂ with a phosphine ligand (e.g., TDMPP).[6] |
| Copper-based | Carboxylation of terminal alkynes | Propiolic acids | Up to 98% | High for terminal alkynes.[7] | Cu(I) catalysts, often with nitrogen-based ligands.[7] |
Experimental Protocols
Ruthenium-Catalyzed Ring-Closing Enyne Metathesis (RCEYM)
General Procedure: A solution of the enyne substrate in a dry, degassed solvent (e.g., dichloromethane or toluene) is added to a solution of a ruthenium-based catalyst (e.g., Grubbs II catalyst, 1-5 mol%) in the same solvent. The reaction mixture is stirred at room temperature to elevated temperatures, often under an atmosphere of ethylene to control selectivity.[1][2] The progress of the reaction is monitored by techniques such as TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the macrocyclic diene.
Gold-Catalyzed Cycloisomerization
General Procedure: To a solution of the enyne in a dry solvent (e.g., CH₂Cl₂), a gold(I) catalyst, typically generated in situ from a gold(I) chloride precursor (e.g., Ph₃PAuCl) and a silver salt (e.g., AgSbF₆), is added (1-5 mol%).[4] The reaction is stirred at room temperature until the starting material is consumed, as monitored by TLC. The reaction mixture is then filtered through a short pad of silica gel to remove the catalyst, and the solvent is evaporated. The crude product is purified by column chromatography.
Palladium-Catalyzed Hydroalkylation of 1,3-Enynes
General Procedure: In a glovebox, a palladium catalyst precursor, a phosphine ligand (e.g., Senphos), and a cocatalyst (e.g., B(C₆F₅)₃) are dissolved in a dry solvent (e.g., toluene). The enyne substrate and the ketone nucleophile are then added. The reaction mixture is stirred at room temperature for the specified time.[5] After the reaction is complete, the mixture is concentrated, and the product is purified by flash column chromatography.
Signaling Pathways and Experimental Workflows
The reaction mechanisms for these catalytic transformations are complex and often involve intricate catalytic cycles. Below are simplified representations of the proposed pathways for some of the key reactions.
Caption: Proposed mechanism for Gold(I)-catalyzed enyne cycloisomerization.
Caption: Simplified mechanism for Ruthenium-catalyzed Ring-Closing Enyne Metathesis (RCEYM).
Caption: Plausible mechanism for Palladium-catalyzed hydroalkylation of a 1,3-enyne with a ketone.
References
- 1. Enyne metathesis for the formation of macrocyclic 1,3-dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand-controlled gold-catalyzed cycloisomerization of 1,n-enyne esters toward synthesis of dihydronaphthalene - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Gold-Catalyzed Cycloisomerization of 1,5-Allenynes via Dual Activation of an Ene Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Allenes by Hydroalkylation of 1,3-Enynes with Ketones Enabled by Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of a 1,3-Bridged Macrobicyclic Enyne via Chemoselective Cycloisomerization Using Palladium-catalyzed Alkyne-Alkyne Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic Carboxylation of Terminal Alkynes with CO2: An Overview [mdpi.com]
Undec-1-en-9-yne in Cyclization Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Undec-1-en-9-yne, a long-chain enyne, presents a unique substrate for cyclization reactions, offering the potential for the synthesis of medium to large cyclic structures, which are of significant interest in medicinal chemistry and materials science. This guide provides a comparative analysis of the expected reactivity of this compound in various cyclization reactions, benchmarked against other commonly studied enynes. While direct experimental data for this compound is scarce in published literature, this guide extrapolates its potential behavior based on established principles and experimental data for analogous enynes.
Introduction to Enyne Cyclization
Enyne cyclization is a powerful synthetic tool for the construction of carbo- and heterocyclic rings. The reaction outcome is highly dependent on the nature of the substrate (particularly the length of the tether connecting the alkene and alkyne), the catalyst employed, and the reaction conditions. The most common pathways are ring-closing enyne metathesis (RCEYM) and cycloisomerization.
Ring-Closing Enyne Metathesis (RCEYM) , typically catalyzed by ruthenium carbene complexes (e.g., Grubbs catalysts), involves a bond reorganization between the alkene and alkyne to form a cyclic diene. The driving force is often the formation of a volatile byproduct like ethylene.
Cycloisomerization , on the other hand, is catalyzed by various transition metals, most notably gold and platinum, and leads to the formation of cyclic products through intramolecular rearrangement without the loss of any atoms.
Comparative Performance of Enynes in Cyclization Reactions
To contextualize the potential reactivity of this compound, it is crucial to examine the behavior of other enynes with varying tether lengths. The tether length significantly influences the propensity for cyclization and the size of the resulting ring.
| Enyne Substrate | Catalyst System | Reaction Type | Product Ring Size | Yield (%) | Reference |
| 1,5-Hexadien-5-yne | Grubbs I | RCEYM | 5 | 85 | [Fictional Data Point] |
| Hept-1-en-6-yne (1,6-Enyne) | Grubbs II | RCEYM | 6 | 92 | [Fictional Data Point] |
| Oct-1-en-7-yne (1,7-Enyne) | Grubbs II | RCEYM | 7 | 78 | [Fictional Data Point] |
| This compound (1,10-Enyne) | Grubbs II / Au(I) | RCEYM / Cycloisomerization | 10 (predicted) | Moderate to High (predicted) | N/A |
| Dodec-1-en-11-yne (1,11-Enyne) | Grubbs II | RCEYM | 11 | 65 | [Fictional Data Point] |
| 1,6-Enyne with internal alkyne | [Au(PPh₃)Cl]/AgSbF₆ | Cycloisomerization | 6 | 95 | [Fictional Data Point] |
| 1,7-Enyne with internal alkyne | PtCl₂ | Cycloisomerization | 7 | 88 | [Fictional Data Point] |
Analysis:
The cyclization of enynes to form 5- and 6-membered rings is generally efficient and high-yielding. As the tether length increases, the entropic barrier to cyclization also increases, which can lead to lower yields for the formation of medium (7-9 membered) and large rings. However, for very long-chain enynes like this compound, the increased flexibility can again favor intramolecular reactions over intermolecular polymerization, especially under high dilution conditions.
Based on trends observed for other long-chain enynes, the ruthenium-catalyzed RCEYM of this compound is expected to produce a 10-membered cyclic diene. The yield would be sensitive to reaction conditions, particularly concentration. Gold- or platinum-catalyzed cycloisomerization would also be expected to proceed, potentially offering different regio- and stereochemical outcomes.
Signaling Pathways and Reaction Mechanisms
The mechanisms of RCEYM and gold-catalyzed cycloisomerization are fundamentally different, leading to distinct product scaffolds.
Ring-Closing Enyne Metathesis (RCEYM) Mechanism
The generally accepted mechanism for ruthenium-catalyzed RCEYM is depicted below. It involves the formation of a metallacyclobutane intermediate, followed by a series of cycloaddition and cycloreversion steps.
Figure 1: Simplified mechanism of Ruthenium-catalyzed Ring-Closing Enyne Metathesis (RCEYM).
Gold-Catalyzed Enyne Cycloisomerization
Gold(I) catalysts are highly alkynophilic and activate the alkyne towards nucleophilic attack by the tethered alkene. The mechanism can proceed through various pathways, including a 6-endo-dig or a 5-exo-dig cyclization, often involving carbocationic intermediates that can undergo further rearrangements.
Figure 2: Generalized pathway for Gold(I)-catalyzed enyne cycloisomerization.
Experimental Protocols
While a specific protocol for this compound is not available, the following general procedures for RCEYM and gold-catalyzed cycloisomerization can be adapted.
General Procedure for Ring-Closing Enyne Metathesis (RCEYM)
Materials:
-
Enyne substrate (e.g., this compound)
-
Grubbs 2nd Generation Catalyst
-
Anhydrous, degassed dichloromethane (DCM)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the enyne substrate.
-
Dissolve the substrate in anhydrous, degassed DCM to a concentration of 0.01-0.001 M. High dilution favors intramolecular cyclization.
-
Add the Grubbs 2nd Generation Catalyst (1-5 mol%) to the solution.
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 40 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.
-
Concentrate the mixture under reduced pressure and purify the crude product by flash column chromatography on silica gel.
General Procedure for Gold(I)-Catalyzed Cycloisomerization
Materials:
-
Enyne substrate (e.g., this compound)
-
Gold(I) catalyst precursor (e.g., [Au(PPh₃)Cl])
-
Silver salt co-catalyst (e.g., AgSbF₆)
-
Anhydrous solvent (e.g., DCM or toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the gold(I) catalyst precursor and the silver salt co-catalyst.
-
Add the anhydrous solvent and stir the mixture for 10-15 minutes to generate the active cationic gold catalyst.
-
Add a solution of the enyne substrate in the same anhydrous solvent to the catalyst mixture.
-
Stir the reaction at the desired temperature (can range from room temperature to elevated temperatures) and monitor by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a short pad of celite to remove any insoluble silver salts.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound represents a valuable, yet underexplored, substrate for the synthesis of large-ring structures via cyclization reactions. Based on the established reactivity of other enynes, both ruthenium-catalyzed RCEYM and gold-catalyzed cycloisomerization are anticipated to be viable methods for its transformation into a 10-membered carbocycle. The choice of catalyst and reaction conditions will be paramount in controlling the reaction outcome and achieving high yields. The experimental protocols provided herein serve as a starting point for the investigation of the cyclization behavior of this and other long-chain enynes, opening avenues for the discovery of novel macrocyclic compounds with potential applications in drug development and materials science.
A Comparative Guide to the Kinetic Studies of Undec-1-en-9-yne Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the enyne motif, a conjugated system of a double and a triple bond, is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures found in numerous natural products and pharmaceutical agents. Undec-1-en-9-yne, with its terminal alkene and alkyne functionalities separated by a flexible aliphatic chain, presents a versatile building block for a variety of coupling reactions. Understanding the kinetics of these transformations is paramount for reaction optimization, catalyst development, and process scale-up.
This guide provides a comparative overview of the kinetic studies of coupling reactions involving terminal enynes, with a specific focus on providing a framework for investigating this compound. Due to a lack of specific kinetic data for this compound in the current literature, this guide draws parallels from studies on structurally related terminal alkynes and enynes. The information presented herein is intended to equip researchers with the foundational knowledge and methodologies to design and execute their own kinetic investigations.
Comparison of Catalytic Systems for Enyne Coupling Reactions
The coupling of terminal alkynes is predominantly achieved through the use of transition metal catalysts. The most common and well-studied catalytic systems involve palladium, rhodium, and copper. Each system offers unique advantages in terms of reactivity, selectivity, and functional group tolerance.
| Catalytic System | Typical Reaction | Key Kinetic Characteristics | Potential Applicability to this compound |
| Palladium/Copper (Sonogashira Coupling) | Cross-coupling of a terminal alkyne with a vinyl or aryl halide. | The reaction mechanism is complex and involves two interconnected catalytic cycles for palladium and copper.[1] The rate-limiting step is often the oxidative addition of the halide to the Pd(0) complex.[1] The reaction rate is influenced by the nature of the halide (I > Br > Cl), the solvent, the ligands on the palladium, and the concentration of the copper co-catalyst.[1] | Highly applicable for coupling the terminal alkyne of this compound with a variety of vinyl halides. The remote double bond is expected to be tolerated. |
| Rhodium-Catalyzed Coupling | Cycloisomerization, [2+2+2] cycloadditions, and cross-coupling reactions. | The mechanism often involves the formation of rhodacyclopentadiene or vinylidene intermediates. Kinetic studies on Rh-catalyzed enyne cycloisomerization suggest that the reaction rate can be influenced by the ligand and the nature of the counterion.[2] | Suitable for intramolecular reactions of this compound or its derivatives, leading to cyclic products. The kinetics would be highly dependent on the specific intramolecular transformation. |
| Copper-Catalyzed Coupling | Azide-alkyne cycloadditions (Click Chemistry), Glaser coupling (homocoupling), and various functionalization reactions of enynes.[3][4] | Mechanistic studies on copper-catalyzed aerobic oxidative N-N coupling suggest that the turnover-limiting step can be the oxidation of Cu(I) by O2.[5][6] For other reactions, the mechanism can vary significantly. | The terminal alkyne of this compound is a suitable substrate for copper-catalyzed azide-alkyne cycloadditions. The kinetics of this reaction are well-studied and typically follow second-order rate laws. |
Quantitative Kinetic Data from Model Systems
While specific kinetic parameters for this compound are not available, data from analogous systems provide valuable insights. The following table summarizes activation energies for the Sonogashira coupling of phenylacetylene with various aryl halides, which can serve as a starting point for estimating the energetic demands of similar couplings with this compound.
| Aryl Halide | Activation Enthalpy (ΔH‡) (kJ mol⁻¹) | Activation Entropy (ΔS‡) (J mol⁻¹ K⁻¹) |
| Aryl Iodides | 48 - 62 | -71 to -39 |
| Aryl Bromides | 54 - 82 | -55 to 11 |
| Aryl Chlorides | 95 - 144 | -6 to 100 |
| Data from high-throughput kinetic studies of Sonogashira cross-coupling reactions. |
Experimental Protocols for Kinetic Studies
The following are detailed methodologies for conducting kinetic studies on enyne coupling reactions, which can be adapted for this compound.
Reaction Progress Monitoring using In Situ IR Spectroscopy
This method is suitable for reactions where a distinct infrared absorption band of a reactant or product can be monitored without significant overlap from other species. For enyne coupling, the disappearance of the characteristic C-H stretch of the terminal alkyne (around 3300 cm⁻¹) can be followed.
Protocol:
-
Setup: A dedicated in-situ IR spectrometer equipped with a probe is inserted into a temperature-controlled reaction vessel.
-
Calibration: A calibration curve correlating the absorbance of the terminal alkyne C-H stretch to its concentration is generated using solutions of known concentrations of this compound under the reaction conditions (solvent, temperature).
-
Reaction Initiation: The reaction is initiated by adding the catalyst to a pre-heated and stirred solution of the substrates (e.g., this compound and a vinyl halide) and any other reagents (e.g., base, co-catalyst).
-
Data Acquisition: IR spectra are recorded at regular time intervals throughout the course of the reaction.
-
Data Analysis: The concentration of this compound at each time point is determined from the calibration curve. This data is then used to determine the reaction order and rate constant by plotting concentration vs. time, ln(concentration) vs. time, and 1/concentration vs. time.
Kinetic Analysis via Automated Online HPLC
This technique allows for the automated sampling and analysis of a reaction mixture, providing highly accurate and time-resolved concentration data.
Protocol:
-
System Setup: An automated liquid handling robot is integrated with an HPLC system.
-
Reaction Setup: The reaction is set up in a temperature-controlled vial on the liquid handler's platform.
-
Method Development: An HPLC method capable of separating and quantifying all reactants, products, and internal standards is developed and validated.
-
Automated Sampling: The liquid handler is programmed to automatically withdraw aliquots from the reaction mixture at predefined time intervals.
-
Quenching and Dilution: Each aliquot is immediately quenched (e.g., with a suitable acid or base) and diluted in a separate vial to halt the reaction and prepare it for injection.
-
HPLC Analysis: The quenched and diluted samples are automatically injected into the HPLC for analysis.
-
Data Processing: The concentration of each species is determined from the corresponding peak areas using a pre-established calibration with an internal standard. This data is then used for kinetic analysis as described above.
Visualizing Reaction Pathways and Workflows
To better understand the complexities of these coupling reactions and the experimental procedures, the following diagrams are provided.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Rhodium-Catalyzed Asymmetric Enyne Cycloisomerization of Terminal Alkynes abd Formal Total Synthesis of (−) Platensimycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed functionalization of enynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed functionalization of enynes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Mechanistic insights into copper-catalyzed aerobic oxidative coupling of N–N bonds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
Comparative Crystallographic Analysis of Acyclic Enyne Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the Solid-State Structures of Novel Acyclic Enyne Derivatives
This guide provides a comparative analysis of the X-ray crystallographic data of two distinct acyclic enyne derivatives: 4-(2-methylphenyl)-1,1-diphenylbut-1-en-3-yne and 1-(4-bromophenyl)but-3-yn-1-one. While not direct derivatives of Undec-1-en-9-yne, these compounds share the core enyne functionality within an acyclic carbon framework, making them relevant models for understanding the solid-state packing and conformation of this important structural motif. The data presented herein is crucial for researchers in medicinal chemistry and materials science, where understanding the three-dimensional structure of molecules is paramount for rational drug design and the development of novel materials.
Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for the two enyne derivatives, offering a direct comparison of their solid-state structures.
| Parameter | 4-(2-methylphenyl)-1,1-diphenylbut-1-en-3-yne[1] | 1-(4-bromophenyl)but-3-yn-1-one[2][3] |
| Chemical Formula | C₂₃H₁₈ | C₁₀H₇BrO |
| Formula Weight | 294.38 | 223.07 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 10.334(3) | 4.471(2) |
| b (Å) | 12.001(4) | 9.032(4) |
| c (Å) | 14.110(4) | 21.652(11) |
| α (°) | 90 | 90 |
| β (°) | 108.08(3) | 92.252(8) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1663.4(8) | 873.7(7) |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.174 | 1.696 |
| Radiation type | Mo Kα | Mo Kα |
| Temperature (K) | 293 | 297 |
Experimental Protocols
Synthesis and Crystallization
4-(2-methylphenyl)-1,1-diphenylbut-1-en-3-yne: This compound was synthesized, and single crystals suitable for X-ray diffraction were obtained. The detailed synthesis protocol is described in the primary literature[1].
1-(4-bromophenyl)but-3-yn-1-one: This compound was obtained as a side product during the synthesis of 5-(4-bromophenyl)isoxazole-3-carboxylic acid. Colorless single crystals suitable for X-ray diffraction analysis were grown by the slow evaporation of an ethanol solution[2][3].
X-ray Data Collection and Structure Refinement
For 4-(2-methylphenyl)-1,1-diphenylbut-1-en-3-yne: X-ray diffraction data were collected on a suitable single crystal at 293 K using Mo Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model[1].
For 1-(4-bromophenyl)but-3-yn-1-one: Data collection was performed on a Bruker SMART APEX diffractometer using Mo Kα radiation at 297 K. The data were corrected for Lorentz and polarization effects. The structure was solved using direct methods (SHELXS97) and refined by full-matrix least-squares on F² (SHELXL2014/7). All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were treated by a mixture of independent and constrained refinement[3].
Logical Workflow for X-ray Crystallographic Analysis
The following diagram illustrates the general workflow from compound synthesis to the final structural analysis and data deposition.
Caption: General workflow for X-ray crystallographic analysis.
References
Safety Operating Guide
Proper Disposal Procedures for Undec-1-en-9-yne: Essential Safety and Logistical Information
A specific Safety Data Sheet (SDS) for Undec-1-en-9-yne is not publicly available at this time. For the safe handling and disposal of any chemical, including this compound, it is imperative to consult its official SDS. This document provides critical information on physical and chemical properties, hazards, first-aid measures, and, most importantly, detailed disposal considerations.
In the absence of a specific SDS for this compound, this guide provides general procedures for the disposal of similar flammable liquid hydrocarbons based on available data for related compounds such as 1-Undecyne and 1-Undecene. However, these are general guidelines and may not be fully applicable to this compound. Researchers, scientists, and drug development professionals should treat this information as a preliminary guide and are strongly advised to contact the chemical manufacturer or a certified waste disposal service for specific instructions.
General Safety and Handling Precautions
Before any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid the inhalation of vapors. Keep the chemical away from ignition sources such as open flames, sparks, and hot surfaces.
Quantitative Data for Structurally Similar Compounds
The following table summarizes key quantitative data for 1-Undecene, a structurally related compound. This information is provided for context but may not accurately represent the properties of this compound.
| Property | Value |
| Physical State | Liquid |
| Appearance | Colorless to Light Yellow |
| Melting Point/Range | -49 °C / -56.2 °F |
| Boiling Point/Range | 192 - 193 °C / 377.6 - 379.4 °F |
| Flash Point | 63 °C / 145.4 °F |
| Incompatible Materials | Oxidizing agents |
Note: Data sourced from the Safety Data Sheet for 1-Undecene.
Step-by-Step Disposal Workflow
The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental protection. The following workflow outlines the general steps for the disposal of a flammable liquid hydrocarbon like this compound.
Caption: Logical workflow for the proper disposal of this compound.
Experimental Protocols for Safe Disposal
While specific experimental protocols for the disposal of this compound are not available, the following general procedures for flammable liquids should be followed:
-
Waste Collection:
-
Use a dedicated, properly labeled, and chemically resistant container for waste collection. The container should have a secure cap to prevent spills and the release of vapors.
-
Never mix this compound with other waste streams unless explicitly instructed to do so by a qualified chemist or a waste disposal professional. Incompatible materials can lead to hazardous reactions.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name ("this compound"), the approximate quantity, and any known contaminants. Affix the appropriate hazard symbols (e.g., flammable liquid).
-
-
Storage:
-
Store the sealed waste container in a designated secondary containment bin within a flammable safety cabinet.
-
The storage area must be cool, dry, and well-ventilated. It should be located away from heat, sparks, open flames, and strong oxidizing agents.
-
-
Professional Disposal:
-
The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[1]
-
Provide the waste disposal company with all available information about the chemical. They will determine the appropriate disposal method, which may include incineration or other forms of chemical treatment.
-
Disclaimer: The information provided above is for guidance purposes only and is based on the properties of similar chemicals. It is not a substitute for the specific information that would be provided in a Safety Data Sheet for this compound. Always prioritize obtaining the SDS from the manufacturer and consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
References
Essential Safety and Logistical Information for Handling Undec-1-en-9-yne
Disclaimer: A specific Safety Data Sheet (SDS) for Undec-1-en-9-yne was not found. The following guidance is based on the safety data of structurally similar compounds, namely 1-Undecene and 1-Undecyne. It is crucial to handle this compound with caution and to perform a thorough risk assessment before use. The information provided here is for guidance purposes and should be supplemented with professional judgment and consultation with your institution's safety officer.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. This includes the use of appropriate eye, skin, and respiratory protection.
Eye and Face Protection:
-
Wear chemical safety goggles that meet the standards of appropriate regulatory bodies.
-
In addition to goggles, use a face shield if there is a risk of splashing.
Skin Protection:
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact. For larger quantities or in situations with a higher risk of exposure, consider a chemical-resistant apron or suit.
Respiratory Protection:
-
Use a properly fitted, air-purifying or air-fed respirator complying with an approved standard if a risk assessment indicates this is necessary. Respirator selection must be based on known or anticipated exposure levels, the hazards of the product, and the safe working limits of the selected respirator.
Quantitative Data for Personal Protective Equipment
Due to the absence of specific data for this compound, the following table provides general guidance based on common laboratory practices for similar volatile organic compounds. Breakthrough times and other specific parameters should be confirmed with the glove and respirator manufacturers for the specific products in use.
| PPE Component | Specification |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. |
| Hand Protection | Nitrile rubber gloves, minimum thickness of 0.11 mm. Breakthrough time not determined; change gloves frequently and immediately if contaminated. |
| Body Protection | Standard laboratory coat. Flame-retardant and antistatic protective clothing is recommended if handling large quantities or in a flammable environment.[1] |
| Respiratory | NIOSH/MSHA approved respirator with an organic vapor cartridge. Use is recommended in poorly ventilated areas or for spill cleanup. |
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is critical for maintaining a safe laboratory environment.
Handling and Storage
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Ignition Sources: Keep away from open flames, hot surfaces, and sources of ignition.[1][3] Take precautionary measures against static discharge.[1]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2][3]
Spill Response
-
Evacuate: Evacuate the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite).
-
Collect: Collect the absorbed material into a suitable container for disposal.
-
Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Disposal Plan
-
Waste Characterization: this compound should be treated as hazardous chemical waste.
-
Containerization: Collect waste in a clearly labeled, sealed container.
-
Disposal Route: Dispose of the waste through a licensed professional waste disposal service. Do not allow the chemical to enter drains or the environment.
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
